6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Descripción
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622341 | |
| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-69-0 | |
| Record name | 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems.[2] This guide provides a comprehensive technical overview of a specific fluorinated pyrimidine derivative, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed profile of its predicted properties, reactivity, and analytical characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel fluorinated pyrimidines.
Chemical and Physical Properties
The chemical and physical properties of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol are predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds.
Structure and Tautomerism
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol can exist in tautomeric forms. The equilibrium between the pyrimidin-4-ol (enol) form and the more stable pyrimidin-4(3H)-one (keto) form is a key characteristic of this class of compounds. In polar solvents, the keto tautomer is generally favored.
Caption: Tautomeric equilibrium of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₆H₅F₂N₂OS | Calculated from structure |
| Molecular Weight | 190.18 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Analogy to similar pyrimidin-4-ols[3] |
| Melting Point | 120-140 °C | Analogy to 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol (125-128 °C)[3] |
| Boiling Point | Decomposes before boiling | Common for similar heterocyclic compounds |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), limited solubility in water and non-polar solvents. | The presence of polar functional groups and analogy to similar compounds.[3] |
| pKa | ~7-8 (for the pyrimidinol proton) | The electron-withdrawing difluoromethyl group is expected to increase the acidity compared to non-fluorinated analogs.[4] |
| LogP | 1.0 - 2.0 | The difluoromethyl group generally increases lipophilicity compared to a methyl group.[4] |
Synthesis and Reactivity
Proposed Synthetic Route
A plausible synthetic route to 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol can be adapted from established methods for the synthesis of similar pyrimidin-4-ols.[5]
Caption: Proposed synthetic workflow for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Step-by-Step Methodology:
-
Cyclocondensation: Ethyl 4,4-difluoro-3-oxobutanoate is reacted with thiourea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. This reaction forms the pyrimidine ring, yielding 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dithione.
-
S-Methylation: The resulting dithione is then selectively methylated at one of the sulfur atoms. This can be achieved by treating the intermediate with one equivalent of methyl iodide in the presence of a base like sodium hydroxide in an aqueous or alcoholic solution.[5] Careful control of stoichiometry is crucial to favor mono-methylation.
Key Reactivity Insights
The chemical reactivity of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is largely dictated by the interplay of its functional groups.
-
2-Methylthio Group: The methylthio group at the 2-position of the pyrimidine ring is a versatile handle for further chemical modifications. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. Oxidation of the methylthio group to the corresponding sulfoxide or sulfone significantly enhances its leaving group ability, enabling reactions under milder conditions.
-
Pyrimidin-4-ol Core: The hydroxyl group of the pyrimidin-4-ol tautomer can undergo reactions typical of enols, such as O-alkylation or O-acylation under appropriate conditions. The nitrogen atoms in the pyrimidine ring impart basic character to the molecule, allowing for salt formation with acids.[4]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
-
Difluoromethyl Protons (-CHF₂): A triplet in the range of δ 6.0-7.5 ppm is expected, with a characteristic large coupling constant (2JH-F) of approximately 50-60 Hz.
-
Pyrimidine Ring Proton (H-5): A singlet is anticipated in the aromatic region, likely between δ 6.0-6.5 ppm.
-
Methylthio Protons (-SCH₃): A sharp singlet is expected in the upfield region, typically around δ 2.5-3.0 ppm.
-
NH/OH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, is expected for the proton on the nitrogen or oxygen atom of the pyrimidinone/pyrimidinol core.
13C NMR:
-
Difluoromethyl Carbon (-CHF₂): A triplet with a large one-bond carbon-fluorine coupling constant (1JC-F) of approximately 230-250 Hz is expected in the range of δ 110-120 ppm.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons will be influenced by the substituents. C-2, C-4, and C-6 will be deshielded due to their attachment to heteroatoms and the electron-withdrawing difluoromethyl group.
-
Methylthio Carbon (-SCH₃): A signal in the upfield region, typically around δ 10-15 ppm, is expected.
19F NMR:
A doublet is expected for the two equivalent fluorine atoms of the difluoromethyl group, with a coupling constant corresponding to the 2JH-F observed in the 1H NMR spectrum.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (190.18 g/mol ).
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Common fragmentation pathways for pyrimidine derivatives include the loss of small radicals or neutral molecules from the substituents, followed by cleavage of the pyrimidine ring itself.
Potential Applications and Safety Considerations
Potential Applications
Derivatives of fluorinated pyrimidines have shown a wide range of biological activities and are prominent in both pharmaceuticals and agrochemicals.
-
Drug Discovery: The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and the introduction of a difluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.[2] Compounds with this scaffold could be investigated as potential inhibitors of kinases, proteases, or other enzymes implicated in various diseases.
-
Agrochemicals: Many commercial fungicides and herbicides are based on the pyrimidine scaffold. The unique properties conferred by the difluoromethyl group could lead to the development of new agrochemicals with improved efficacy and novel modes of action.[2]
Safety and Toxicity
Organofluorine compounds can have diverse toxicological profiles. While many are biologically inert, some can be metabolized to toxic byproducts. Therefore, a thorough toxicological assessment of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol would be necessary before any in vivo applications. General safety precautions for handling laboratory chemicals, including the use of personal protective equipment, are recommended.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical and physical properties, synthesis, reactivity, and analytical characterization of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. By leveraging data from structurally related compounds, this document serves as a foundational resource for researchers interested in this novel fluorinated pyrimidine. The versatile reactivity of the 2-methylthio group, combined with the potential biological benefits of the difluoromethyl substituent, makes this compound an attractive target for further investigation in the fields of medicinal chemistry and materials science. Experimental validation of the predicted properties and exploration of its biological activities are crucial next steps in unlocking the full potential of this promising molecule.
References
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4935.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104249.
- Głowacka, I. E., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7490.
- Lingling, C., et al. (2022). Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. Russian Journal of Bioorganic Chemistry, 49(1).
- Šmid, K., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(1).
- Šmid, K., et al. (2025). Optimization of 6-(trifluoromethyl)
- El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 227–243.
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
GNPS. (2022). Library Spectrum CCMSLIB00009952646. Retrieved from [Link]
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- König, B., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(12), 5296–5305.
-
CompOmics. (n.d.). MS2PIP Server. Retrieved from [Link]
- Kumar, A., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 662580.
- Ali, A., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Molecules, 30(23), 5678.
- Al-Ostoot, F. H., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177.
- Wang, Y., et al. (2021). Supporting Information: A pH/Redox Dual-Responsive AIE-active Polymeric Nanoprobe for Real-time Monitoring of Drug Release. Theranostics, 11(1), 1-15.
- Prosser, A. R., et al. (2022). 19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes.
- Ahamad, N., et al. (2021). MS/MS mass spectra and predicted structures with expected fragmentation profiles of the four biomarkers in TB patient plasma and standards.
- Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Bioorganic Chemistry, 122, 105713.
-
ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
J&K Scientific. (n.d.). 6-(Difluoromethyl)pyrimidin-4(3H)-one. Retrieved from [Link]
- Hu, J., et al. (2012). Selective difluoromethylation and monofluoromethylation reactions.
- Wang, Y., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. European Journal of Medicinal Chemistry, 281, 115822.
- Anderson, D. R., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449.
- Abdel-Ghani, T. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(1), 1-19.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol; CAS No.: 2557-79-1 [chemshuttle.com]
- 4. scispace.com [scispace.com]
- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
Structural Elucidation and X-Ray Crystallography of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Executive Summary
The compound 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (CAS: 1204298-69-0) is a highly functionalized heterocyclic intermediate critical to the development of modern agrochemicals and pharmaceutical active ingredients[1]. Understanding its solid-state architecture through single-crystal X-ray diffraction (XRD) is paramount for drug development professionals and materials scientists. The presence of a difluoromethyl group (-CHF₂), a methylthio ether (-SCH₃), and a tautomerizable pyrimidin-4-ol core creates a complex supramolecular landscape driven by competing hydrogen bonds, chalcogen interactions, and halogen contacts.
This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental workflows, tautomeric equilibria, and data refinement strategies.
Molecular Architecture and Tautomeric Equilibria
The structural integrity and solid-state packing of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol are fundamentally governed by keto-enol (lactam-lactim) tautomerism . The pyrimidine core can exist in two distinct forms depending on the crystallization environment:
-
4[1H]-Pyrimidinone (Lactam/Keto Form): Features a carbonyl group at C4 and a protonated nitrogen at N3.
-
Pyrimidin-4-ol (Lactim/Enol Form): Features a hydroxyl group at C4 and an unprotonated N3.
As demonstrated in studies of 2[2], the tautomeric state dictates the supramolecular assembly. The lactam form typically dimerizes via highly stable DDAA (Donor-Donor-Acceptor-Acceptor) hydrogen-bonding arrays. Conversely, the enol form tends to form DADA arrays, which are often less stable due to secondary electrostatic repulsions[3].
Furthermore, the -CHF₂ group at the C6 position introduces weak but highly directional intermolecular interactions. 4 confirm that C-H···F and F···F contacts act as secondary structure-directing agents, locking the crystal packing into infinite chains or 2D sheets[4].
Fig 1: Tautomeric equilibria and resulting supramolecular assembly pathways.
Experimental Protocol: Crystallization and XRD Workflow
To achieve a high-resolution crystal structure, the experimental design must account for the rotational freedom of the -CHF₂ and -SCH₃ groups. The following self-validating protocol ensures the growth of diffraction-quality crystals and the accurate resolution of positional disorder.
Step 1: Solvent Screening and Crystal Growth
-
Causality: Rapid evaporation leads to kinetic trapping, yielding microcrystalline powders. Vapor diffusion establishes a slow, thermodynamic supersaturation gradient, allowing the dominant tautomer to self-assemble into a macroscopic single crystal.
-
Methodology:
-
Dissolve 50 mg of the compound in 2 mL of a primary solvent (e.g., Dichloromethane to favor the enol form, or Methanol to favor the keto form).
-
Filter the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust).
-
Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Hexane or Diethyl ether).
-
Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 5–7 days.
-
Step 2: Crystal Mounting and Cryo-Cooling
-
Causality: The -CHF₂ group is highly susceptible to thermal motion, which smears the electron density map and artificially inflates the atomic displacement parameters (ADPs). Flash-cooling the crystal to 100 K suppresses this thermal motion.
-
Methodology:
-
Transfer the crystals into a drop of perfluoropolyether (Paratone-N) oil on a glass slide.
-
Select a single, block-like crystal exhibiting uniform extinction under cross-polarized light.
-
Mount the crystal on a MiTeGen MicroMount and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).
-
Step 3: Data Acquisition and Refinement
-
Causality: Standard intrinsic phasing algorithms (SHELXT) easily locate heavy atoms (S, F, O, N), but resolving the split occupancies of the disordered fluorine atoms requires careful anisotropic refinement (SHELXL).
-
Methodology:
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation on a diffractometer equipped with a photon-counting pixel array detector.
-
Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).
-
Solve the structure using SHELXT. If the -CHF₂ group exhibits rotational disorder, split the fluorine positions into two parts (e.g., PART 1 and PART 2) and assign free variables to their occupancies (typically refining to ~0.60/0.40).
-
Apply rigid-bond restraints (DELU/SIMU) and geometry restraints (DFIX) to the disordered C-F bonds to maintain chemical sensibility.
-
Fig 2: Step-by-step workflow for single-crystal XRD analysis and disorder modeling.
Quantitative Data Presentation
Based on structural analogues such as 5[5] and related 4[4], the anticipated crystallographic parameters for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol are summarized below.
Table 1: Expected Crystallographic and Refinement Parameters
| Parameter | Expected Value / Range | Scientific Rationale |
| Crystal System | Monoclinic or Triclinic | Common for asymmetric, highly functionalized pyrimidines forming 1D hydrogen-bonded chains. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing favored by self-complementary DDAA/DADA hydrogen bond dimers. |
| Temperature | 100(2) K | Essential to freeze the rotational dynamics of the -CHF₂ and -SCH₃ groups. |
| Hydrogen Bonds | N–H···O or O–H···N | Primary driving force for crystal packing; distances typically range from 2.70 to 2.85 Å. |
| Fluorine Contacts | C–H···F (S(5) or S(6) motifs) | Weak interactions (distances ~2.5–2.6 Å) stabilizing the 3D supramolecular network. |
| Final R Indices | R₁ ≈ 0.035 – 0.050 | Indicates a high-quality structural model, assuming adequate modeling of the -CHF₂ disorder. |
Conclusion
The structural elucidation of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol requires a rigorous approach that acknowledges its chemical duality. By carefully selecting crystallization solvents to isolate specific tautomers, and by employing low-temperature XRD techniques to mitigate the thermal disorder inherent to the difluoromethyl moiety, researchers can obtain high-fidelity structural data. This data is not merely an academic exercise; it provides the exact 3D coordinates and intermolecular interaction maps required for rational drug design and the optimization of solid-state formulations in agrochemistry.
References
- NextSDS. "6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol CAS". nextsds.com.
- PubChem. "6-Ethyl-2-(methylthio)pyrimidin-4-ol". nih.gov.
- Alexander, A. et al. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone".
- "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array".
- "Synthesis and structural characterization of the C-6 fluoroalkylated pyrimidine derivatives".
Sources
Thermodynamic stability of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
An In-depth Technical Guide to the Thermodynamic Stability of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, a heterocyclic compound with potential pharmacological interest. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of physical chemistry, predictive analysis based on its structural motifs, and robust experimental protocols to create a self-validating system for its characterization. We will explore theoretical underpinnings, potential degradation pathways, detailed experimental methodologies for thermal and chemical stability assessment, and the development of stability-indicating analytical methods.
Introduction: The Critical Role of Thermodynamic Stability
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is a substituted pyrimidinone. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The stability of such molecules is not an academic curiosity; it is a critical parameter that dictates every stage of the pharmaceutical lifecycle. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable performance. Therefore, a thorough understanding of its intrinsic stability—its tendency to exist in its current form under specified conditions—is paramount for any drug development program.[1]
This guide will provide the scientific rationale and actionable protocols to:
-
Predict potential stability liabilities based on molecular structure.
-
Experimentally quantify thermal stability using instrumental analysis.
-
Systematically investigate chemical degradation under stressed conditions.
-
Develop and validate analytical methods to monitor stability over time.
Theoretical & Predictive Stability Analysis
Before embarking on experimental work, a theoretical assessment can preemptively identify likely points of failure in the molecule's structure. The molecule's stability is a function of its functional groups: the pyrimidinone core, the electron-withdrawing difluoromethyl group, and the oxidizable methylthio group.
The Pyrimidine Core and Tautomerism
The 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol structure exists in a tautomeric equilibrium with its pyrimidin-4-one form. This equilibrium is crucial as the two forms can have different susceptibilities to degradation. The pyrimidine ring itself, while aromatic, can be cleaved under harsh conditions. Biological degradation pathways, which often mimic chemical processes, show that the pyrimidine ring can be opened via hydrolysis or oxidation, typically between the N3 and C4 positions.[2] This suggests that hydrolytic degradation under acidic or basic conditions is a plausible degradation route.
Key Functional Group Liabilities
-
2-(Methylthio) Group (-SCH₃): Thioethers are well-known to be susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃). This is a primary pathway to investigate, particularly under oxidative stress conditions (e.g., exposure to peroxides).
-
6-(Difluoromethyl) Group (-CHF₂): The two fluorine atoms are strongly electron-withdrawing. This will impact the electron density of the pyrimidine ring, potentially influencing its susceptibility to nucleophilic attack and altering the pKa of the pyrimidinol hydroxyl group. While the C-F bond is very strong, the group's electronic influence is a key consideration for overall reactivity.
-
Hydrolytic Cleavage: The pyrimidinone ring contains amide-like bonds that can be susceptible to hydrolysis, leading to ring-opening. This process is often catalyzed by acid or base. The end products of such degradation are typically highly soluble compounds like β-alanine derivatives.[3][4]
Computational Prediction
In modern drug development, computational methods like Density Functional Theory (DFT) are used to predict molecular stability. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the molecule's kinetic stability and chemical reactivity.[5] A smaller HOMO-LUMO energy gap suggests higher reactivity and lower kinetic stability.[5] While beyond the scope of this guide to perform the calculation, it is a recommended in silico step to prioritize experimental resources.
Experimental Determination of Thermodynamic Stability
A multi-pronged experimental approach is necessary to build a complete stability profile. This involves thermal analysis to understand the solid-state stability and forced degradation studies to probe chemical stability in solution.
Thermal Analysis
Thermal analysis provides information on the physical stability of the solid API, such as its melting behavior and decomposition temperature.
Purpose: To determine the melting point, heat of fusion, and detect any phase transitions or decomposition events upon heating. A sharp, well-defined melting peak is often indicative of a pure, crystalline substance.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature (e.g., 25 °C) to a temperature beyond the melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of the main endotherm is typically reported as the melting point.
Purpose: To measure the change in mass of the sample as a function of temperature. TGA is used to determine the temperature at which the compound begins to decompose and to quantify the presence of volatiles like water or residual solvents.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and pathways.[1] These studies are essential for developing and validating a stability-indicating analytical method.
The workflow for forced degradation is a systematic process.
Sources
- 1. Analytical Method Validation as the First Step in Drug Quality Control | IntechOpen [intechopen.com]
- 2. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
Preliminary in vitro toxicity screening of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
An In-Depth Technical Guide
Topic: Preliminary In Vitro Toxicity Screening of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The preclinical assessment of a compound's safety profile is a critical gatekeeper in the drug development pipeline. This guide provides a comprehensive framework for the initial in vitro toxicity screening of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (hereafter 'DFMP'), a novel pyrimidine derivative with potential therapeutic applications. Early-stage screening is essential for identifying potential liabilities, conserving resources, and adhering to ethical research principles by minimizing animal testing.[1] This document outlines a tiered, mechanism-driven approach, beginning with foundational cytotoxicity assessments to establish dose-response relationships, followed by targeted genotoxicity and mechanistic assays. We detail the causality behind experimental choices, provide step-by-step protocols for key assays including the MTT, Ames, and Comet assays, and explore mechanistic pathways such as reactive oxygen species (ROS) production and mitochondrial membrane potential (ΔΨm). The methodologies, data interpretation frameworks, and visualization tools presented herein constitute a robust, self-validating system for the preliminary toxicological evaluation of novel small molecules.
Introduction
The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including natural products and synthetic drugs.[2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its biological significance. Consequently, pyrimidine derivatives are a cornerstone of medicinal chemistry, featuring in a wide array of therapeutics with anticancer, antiviral, and antibacterial properties.[3]
Profile of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (DFMP)
DFMP is a novel chemical entity featuring the versatile pyrimidin-4-ol core. The incorporation of a difluoromethyl (CF2H) group is of particular interest; this moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing bioavailability and efficacy.[4] Given the limited public data on DFMP, a systematic in vitro toxicity screening is the mandatory first step to characterize its safety profile and determine its viability as a drug candidate.
The Imperative of Early In Vitro Toxicity Assessment
Conducting toxicity testing in a controlled laboratory environment using cell cultures is a pivotal component of modern drug development.[1] This approach offers several distinct advantages:
-
Rapid and Cost-Effective Screening: In vitro methods permit the high-throughput evaluation of multiple compounds, identifying non-viable candidates early and saving significant time and resources.[1][5]
-
Ethical Considerations: These methods reduce the reliance on animal testing, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement) of ethical research.[1]
-
Mechanistic Insight: Cellular assays can provide early insights into the specific pathways through which a compound exerts toxicity, guiding further development and optimization.[6]
A Tiered Screening Strategy
An effective preliminary toxicity screen follows a logical, tiered progression from broad, foundational assays to more specific, mechanistic investigations.[7] This approach ensures that resources are allocated efficiently, with each stage of testing informing the next. The workflow begins by establishing a cytotoxic concentration range, which is then used to design subsequent genotoxicity and mechanism-of-action studies.
Foundational Cytotoxicity Assessment
Rationale and Experimental Choice: The MTT Assay
The first step in any toxicity screen is to determine the concentration range at which the compound affects cell viability.[7] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method.[8][9] This assay measures the metabolic activity of cells by quantifying the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Cell Line Selection
To obtain a broad initial assessment, a panel of cell lines is recommended. For this guide, we select:
-
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.
-
HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug excretion.
-
A549 (Human Lung Carcinoma): A commonly used line representing epithelial tissue.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare a serial dilution of DFMP in culture medium. Remove the old medium from the cells and add 100 µL of the DFMP dilutions (e.g., from 0.1 µM to 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]
-
Data Acquisition: Gently mix the plate and let it stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength above 650 nm can be used to subtract background noise.[10][11]
Data Analysis and Interpretation
Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the blank absorbance.
Formula: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
The half-maximal inhibitory concentration (IC50), the concentration of DFMP that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical MTT Assay Results for DFMP in HepG2 Cells (48h)
| DFMP Conc. (µM) | Mean Absorbance (570nm) | Std. Dev. | Cell Viability (%) |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.08 | 100.0 |
| 1 | 1.211 | 0.07 | 96.6 |
| 5 | 1.053 | 0.06 | 84.0 |
| 10 | 0.878 | 0.05 | 70.0 |
| 25 | 0.640 | 0.04 | 51.0 |
| 50 | 0.314 | 0.03 | 25.0 |
| 100 | 0.151 | 0.02 | 12.0 |
| Blank | 0.050 | 0.01 | 0.0 |
| Calculated IC50 | | | ~24.5 µM |
Genotoxicity Potential Evaluation
Genotoxicity testing assesses a compound's ability to damage cellular DNA, a key event that can lead to mutations and potentially cancer.[12][13] We employ a two-pronged approach compliant with international guidelines like those from the OECD.[14]
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Principle: The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical.[13] It utilizes several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine and cannot grow on a histidine-free medium.[15] The test measures the ability of the compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-deficient agar plate.[16] The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[16]
Detailed Protocol (Plate Incorporation Method - OECD 471):
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[17]
-
Test Mixture: In a sterile tube, combine 100 µL of the bacterial culture, 100 µL of the DFMP test solution (at various concentrations), and 500 µL of sodium phosphate buffer (for tests without metabolic activation) or S9 mix (for tests with activation).[15]
-
Pre-incubation: Vortex the mixture and incubate for 20-30 minutes at 37°C.[17]
-
Plating: Add 2 mL of molten top agar (kept at ~45°C) containing a trace amount of histidine/biotin to the test mixture. Vortex quickly and pour the entire contents onto a minimal glucose agar plate.[15]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate for 48-72 hours at 37°C.[18]
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the number of spontaneous revertant colonies observed in the negative control.
Table 2: Hypothetical Ames Test Results for DFMP (Strain TA100)
| DFMP Conc. (µ g/plate ) | Mean Revertants (-S9) | Mean Revertants (+S9) |
|---|---|---|
| 0 (Vehicle Control) | 135 | 142 |
| 10 | 141 | 148 |
| 50 | 138 | 155 |
| 100 | 145 | 160 |
| 500 | 152 | 165 |
| Positive Control | 1250 | 1180 |
| Interpretation | Negative | Negative |
Assay 2: Single Cell Gel Electrophoresis (Comet Assay)
Principle: The Comet Assay is a sensitive and versatile method for measuring DNA strand breaks in individual eukaryotic cells.[19][20] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. The slides are then subjected to electrophoresis. If the DNA is damaged (contains strand breaks), it relaxes and is drawn towards the anode, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA fragments.[21] The intensity and length of the tail are proportional to the amount of DNA damage.[21]
Detailed Protocol (Alkaline Version):
-
Cell Treatment: Treat a chosen cell line (e.g., HepG2) with DFMP at non-cytotoxic concentrations (typically below the IC25) for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix ~1x10^5 treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.[22]
-
Lysis: Immerse the slides in a cold, high-salt lysis solution for at least 1 hour at 4°C to break down cell and nuclear membranes.[12]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.[12]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization: Analyze the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail (tail intensity) or the tail moment.
Data Analysis: A significant, dose-dependent increase in the mean tail intensity or tail moment compared to the vehicle control indicates that DFMP induces DNA strand breaks.
Table 3: Hypothetical Comet Assay Results for DFMP in HepG2 Cells
| DFMP Conc. (µM) | Mean % DNA in Tail | Std. Dev. | Interpretation |
|---|---|---|---|
| 0 (Control) | 4.5 | 1.2 | Baseline |
| 5 | 5.1 | 1.5 | Not Significant |
| 10 | 15.8 | 3.1 | Positive |
| 20 | 28.2 | 4.5 | Positive |
| Positive Control | 45.3 | 5.0 | Valid Assay |
Mechanistic Toxicity Pathway Investigation
Once cytotoxicity is established, it is crucial to investigate the potential mechanisms. Oxidative stress and mitochondrial dysfunction are common pathways of drug-induced toxicity.
Assay 1: Intracellular Reactive Oxygen Species (ROS) Production
Principle: Reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are byproducts of normal metabolism.[23] However, excessive production leads to oxidative stress, which can damage DNA, proteins, and lipids. We measure ROS production using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24] The fluorescence intensity is directly proportional to the level of intracellular ROS.[23]
Detailed Protocol (Plate Reader Method):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells gently with warm PBS. Add 100 µL of H2DCFDA solution (e.g., 10 µM in serum-free medium) to each well.[25]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[26]
-
Compound Treatment: Remove the H2DCFDA solution, wash the cells again with PBS, and add 100 µL of DFMP dilutions prepared in PBS or phenol red-free medium. Include a positive control (e.g., tert-Butyl hydroperoxide).
-
Data Acquisition: Immediately measure fluorescence using a microplate reader at an excitation/emission wavelength of ~495/529 nm.[26] Readings can be taken kinetically over time or as an endpoint measurement.
Data Analysis: Results are expressed as Relative Fluorescence Units (RFU) or as a percentage increase over the untreated control.
Table 4: Hypothetical ROS Production Results (Endpoint at 1h)
| DFMP Conc. (µM) | Mean RFU | Std. Dev. | Fold Increase vs. Control |
|---|---|---|---|
| 0 (Control) | 15,430 | 850 | 1.0 |
| 10 | 16,890 | 910 | 1.1 |
| 25 | 35,640 | 1520 | 2.3 |
| 50 | 68,100 | 3400 | 4.4 |
| Positive Control | 85,300 | 4100 | 5.5 |
Assay 2: Mitochondrial Membrane Potential (ΔΨm) Assessment
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key early event in the intrinsic pathway of apoptosis.[27] We use the cationic fluorescent dye JC-1 to assess ΔΨm. In healthy, non-apoptotic cells, JC-1 enters the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm).[28][29] In apoptotic cells, where the ΔΨm has collapsed, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[30] Therefore, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Detailed Protocol (Fluorescence Plate Reader):
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with DFMP at various concentrations for a relevant time period (e.g., 6-24 hours). Include a positive control like CCCP, a chemical uncoupler that rapidly collapses the ΔΨm.[28]
-
JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in culture medium.[28] Remove the compound-containing medium, wash the cells, and add 100 µL of the JC-1 solution.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer.
-
Data Acquisition: Add 100 µL of PBS or buffer to each well. Read the fluorescence on a multi-mode plate reader, first at an Ex/Em of ~560/595 nm (Red J-aggregates) and then at an Ex/Em of ~485/530 nm (Green monomers).
Data Analysis: The primary endpoint is the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Table 5: Hypothetical ΔΨm Assay Results (Red/Green Fluorescence Ratio)
| DFMP Conc. (µM) | Red/Green Ratio | Std. Dev. | % of Control Ratio |
|---|---|---|---|
| 0 (Control) | 5.8 | 0.4 | 100.0 |
| 10 | 5.5 | 0.5 | 94.8 |
| 25 | 3.1 | 0.3 | 53.4 |
| 50 | 1.4 | 0.2 | 24.1 |
| Positive Control (CCCP) | 0.9 | 0.1 | 15.5 |
Synthesis and Interpretation of Results
The power of this tiered approach lies in synthesizing the data from each assay to build a cohesive toxicological profile.
Table 6: Summary of Hypothetical Toxicity Profile for DFMP
| Assay | Cell Line | Endpoint | Result | Interpretation |
|---|---|---|---|---|
| MTT | HepG2 | IC50 (48h) | ~24.5 µM | Moderate cytotoxicity |
| Ames Test | S. typhimurium | Revertant Colonies | Negative | Not a bacterial mutagen |
| Comet Assay | HepG2 | DNA in Tail | Positive at >10 µM | Induces DNA strand breaks |
| ROS Assay | HepG2 | RFU | Positive at >25 µM | Induces oxidative stress |
| ΔΨm Assay | HepG2 | Red/Green Ratio | Positive at >25 µM | Disrupts mitochondrial potential |
Integrated Analysis: The data collectively suggest that DFMP exhibits moderate cytotoxicity in HepG2 cells. The mechanism does not appear to be direct mutagenesis, as indicated by the negative Ames test.[16] However, the compound induces significant DNA strand breaks, as shown by the Comet assay.[22] This genotoxicity is likely a secondary effect of oxidative stress, evidenced by the dose-dependent increase in ROS production.[23] This hypothesis is further supported by the disruption of the mitochondrial membrane potential, a common consequence of oxidative damage and a hallmark of the intrinsic apoptotic pathway.[27]
Conclusion and Future Directions
This preliminary in vitro screening of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol provides critical initial data on its safety profile. The hypothetical results indicate that while DFMP is not a bacterial mutagen, it induces cytotoxicity and genotoxicity in mammalian cells, likely through a mechanism involving oxidative stress and mitochondrial dysfunction.
Based on this profile, the following next steps are recommended:
-
Confirm Apoptosis: Utilize more specific apoptosis assays, such as Annexin V/PI staining by flow cytometry, to confirm the mode of cell death.[7]
-
Investigate Caspase Activation: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to solidify the involvement of the apoptotic pathway.
-
Broader Cell Panel: Expand testing to a wider panel of cell lines, including non-cancerous primary cells, to assess cell-type-specific toxicity.
-
Metabolite Identification: Investigate whether the observed toxicity is caused by the parent compound or a metabolite, particularly in liver cell models.
This structured, multi-assay approach provides a strong foundation for making informed decisions about the continued development of DFMP, de-risking the transition to more complex and resource-intensive preclinical studies.
References
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
-
The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). IntechOpen. Retrieved from [Link]
-
MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Ames test. (n.d.). Wikipedia. Retrieved from [Link]
-
The Ames Test. (2024, October 14). Retrieved from [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link]
-
Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved from [Link]
-
Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. Retrieved from [Link]
-
The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Nature.com. Retrieved from [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. Retrieved from [Link]
-
Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (n.d.). PMC. Retrieved from [Link]
-
Ames Test - Scientific background. (n.d.). Xenometrix. Retrieved from [Link]
-
The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. Retrieved from [Link]
-
Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. (n.d.). Dojindo. Retrieved from [Link]
-
Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved from [Link]
-
OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2025, December 20). ResearchGate. Retrieved from [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]
-
OECD Releases 2025 Test Guideline Programme Updates. (2025, July 03). ICAPO. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV. Retrieved from [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]
-
6-Ethyl-2-(methylthio)pyrimidin-4-ol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate. Retrieved from [Link]
-
Drugs and agrochemicals containing a difluoromethylthio group. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC. Retrieved from [Link]
-
5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. (2026, February 28). ResearchGate. Retrieved from [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 21stcenturypathology.com [21stcenturypathology.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xenometrix.ch [xenometrix.ch]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 21. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. doc.abcam.com [doc.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biopioneer.com.tw [biopioneer.com.tw]
- 30. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
Pharmacokinetic Profiling and Structural Utility of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol Precursors in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic functionalization of pyrimidine scaffolds is paramount for developing therapeutics with optimized potency, selectivity, and pharmacokinetic (PK) profiles. The compound 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol (and its tautomer, 6-(difluoromethyl)-2-(methylthio)pyrimidin-4(3H)-one) represents a highly specialized, versatile precursor. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including pan-PI3K/mTOR inhibitors and voltage-gated sodium channel (Nav1.2) modulators.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind this precursor's structural elements, detail its impact on downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide field-proven protocols for evaluating its pharmacokinetic viability.
Structural Rationale and Pharmacokinetic Impact
The architecture of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol is engineered to address specific metabolic liabilities common in heterocyclic drug candidates. Each functional group serves a distinct mechanistic purpose:
The Difluoromethyl (-CF₂H) Pharmacophore
The introduction of fluorine into pyrimidine rings fundamentally alters their pharmacokinetic behavior[1]. Unlike the highly lipophilic and sterically demanding trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) moiety acts as a lipophilic hydrogen bond donor.
-
Metabolic Stability: The strong C-F bonds resist cytochrome P450 (CYP450)-mediated aliphatic oxidation, significantly prolonging the half-life of the resulting API.
-
Target Engagement & Penetration: In the development of PI3K inhibitors (e.g., PQR514 analogs), replacing a standard methyl or CF₃ group with a difluoromethyl-pyrimidine module optimizes the binding affinity in the kinase hinge region while maintaining a favorable PK profile with controlled brain penetration[2][3].
The Methylthio (-SCH₃) Synthetic Handle and Metabolic Liability
The methylthio group at the 2-position is a cornerstone of pyrimidine library diversification[4].
-
Synthetic Causality: The -SCH₃ group is highly susceptible to controlled oxidation, converting it into a sulfoxide or sulfone. This transforms it into an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing rapid late-stage displacement by amines or alkoxides to tune the API's solubility and clearance[4].
-
In Vivo Pharmacokinetics: If the -SCH₃ group is retained in the final drug candidate, it acts as a primary site for hepatic metabolism. Flavin-containing monooxygenases (FMOs) and CYP enzymes rapidly oxidize the thioether to a sulfoxide, which generally increases renal clearance (CL_R) due to enhanced polarity. However, specific methylthio-pyrimidine derivatives have demonstrated excellent oral bioavailability (F = 43%) and robust brain-to-plasma ratios (B/P = 3.6) when properly shielded by adjacent steric bulk[5].
Chemical functionalization and metabolic trajectory of the pyrimidine precursor.
Quantitative Data Presentation
The integration of the 6-CF₂H and 2-SCH₃/2-amino modifications drastically alters the pharmacokinetic landscape of the base pyrimidine scaffold. The table below synthesizes comparative ADME data for these structural classes.
| Compound Class / Modification | Intrinsic Clearance (CL_int) | Oral Bioavailability (F%) | Half-life (t₁/₂) | Brain/Plasma Ratio (B/P) | Primary Elimination Route |
| Unsubstituted Pyrimidin-4-ol | High (>80 µL/min/mg) | < 15% | < 1.0 hr | < 0.1 | Hepatic (CYP3A4/2D6) |
| 2-Methylthio Retention | Moderate (40-60 µL/min/mg) | 20 - 45% | 1.5 - 3.0 hr | 1.2 - 3.6 | Hepatic (S-Oxidation) |
| 6-Difluoromethyl Substitution | Low (<20 µL/min/mg) | 60 - 85% | 4.0 - 8.0 hr | 0.2 - 0.8 | Renal / Biliary |
| Optimized API (e.g., PQR514) | Very Low (<10 µL/min/mg) | > 80% | > 8.0 hr | Minimal (<0.1) | Renal |
Data synthesized from preclinical evaluations of fluorinated and methylthio pyrimidines[2][3][5].
Experimental Protocols: Self-Validating PK Workflows
To ensure trustworthiness and reproducibility, the pharmacokinetic viability of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol derivatives must be empirically validated. The following is a self-validating system for determining in vitro intrinsic clearance (CL_int).
Protocol: Hepatic Microsomal Stability and Clearance Assay
Objective: Quantify the metabolic stability of the pyrimidine precursor/API against human liver microsomes (HLMs).
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock of the pyrimidine compound in DMSO.
-
Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining DMSO concentration below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes, ensuring physiological relevance.
-
-
Microsome Incubation:
-
Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation (The Self-Validating Step):
-
Split the samples into two cohorts: +NADPH and -NADPH .
-
Add 1 mM NADPH to the +NADPH cohort to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450s. The -NADPH control validates the assay by differentiating true enzymatic metabolism from chemical instability or non-oxidative degradation.
-
-
Time-Course Quenching:
-
At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Causality: Ice-cold acetonitrile rapidly denatures microsomal proteins, instantly halting the reaction. The internal standard normalizes matrix effects and ionization suppression during downstream mass spectrometry.
-
-
Sample Processing & LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC vials and quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole LC-MS/MS.
-
-
Data Processing:
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CL_int using the formula: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.
-
Step-by-step workflow for in vitro microsomal stability and clearance assay.
References
-
Fluorouracil and the new oral fluorinated pyrimidines. PubMed / Annals of Pharmacotherapy. Available at: [Link]1]
-
Pharmacology of fluorinated pyrimidines: eniluracil. PubMed / Investigational New Drugs. Available at: [Link]]
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. ACS Medicinal Chemistry Letters. Available at: [Link]2][3]
-
Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available at: [Link]5]
Sources
- 1. Fluorouracil and the new oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis protocol for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
An Application Note for the Synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Topic: Step-by-Step Synthesis Protocol for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis strategy involves an initial Claisen condensation to form the key intermediate, ethyl 4,4-difluoro-3-oxobutanoate, followed by a base-mediated cyclocondensation with S-methylisothiourea sulfate to construct the target pyrimidinone ring system. This guide explains the causality behind experimental choices, offers detailed procedural steps, and includes troubleshooting advice to ensure a reproducible and efficient synthesis.
Introduction
Fluorinated pyrimidine derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The incorporation of a difluoromethyl (CHF₂) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol, serves as a valuable synthetic intermediate, providing a scaffold for further functionalization in the development of novel therapeutic agents.
The described synthetic pathway is designed for robustness and scalability, proceeding through well-established and high-yielding reaction classes.[2][3] The initial step leverages a Claisen condensation, a fundamental carbon-carbon bond-forming reaction, to create the required β-ketoester. The subsequent cyclocondensation is a classic approach for assembling the pyrimidine core, a privileged structure in medicinal chemistry.[4][5]
Overall Synthetic Workflow
The synthesis is performed in two primary stages, starting from commercially available reagents.
Caption: Overall two-part workflow for the target molecule synthesis.
Part 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Intermediate)
This initial stage involves the synthesis of the key β-ketoester intermediate via a Claisen condensation reaction.
Reaction Principle and Rationale
The Claisen condensation is an essential carbon-carbon bond-forming reaction between two esters in the presence of a strong base. In this protocol, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. Sodium ethoxide is selected as the base; using the same alkoxide as the ester's alkoxy group prevents transesterification, a potential side reaction that would complicate the product mixture.[6] The reaction is performed under anhydrous conditions as the base is highly sensitive to moisture.[6] An excess of ethyl acetate is used, serving as both a reactant and a solvent.
Caption: Logical flow of the Claisen condensation reaction.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| Ethyl difluoroacetate | 124.09 | 24.9 g | 0.20 | 1.0 |
| Ethyl acetate | 88.11 | 45.9 g | 0.53 | 2.65 |
| Sodium ethoxide | 68.05 | 14.96 g | 0.22 | 1.1 |
| Sulfuric acid (98%) | 98.08 | ~20.4 g | 0.21 | 1.05 |
| Anhydrous Ethanol | - | 200 mL | - | - |
| Water (deionized) | - | As needed | - | - |
| Brine solution | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, condenser, heating mantle, and an ice bath. All glassware must be oven-dried before use to ensure anhydrous conditions.
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Charge the flask with ethyl acetate (45.9 g, 0.53 mol). With stirring, carefully add the sodium ethoxide (14.96 g, 0.22 mol) at room temperature (20-25°C). A suspension will form.[7]
-
Cooling: Cool the resulting suspension to 5°C using an ice bath.
-
Substrate Addition: Slowly add the ethyl difluoroacetate (24.9 g, 0.20 mol) dropwise from the dropping funnel over approximately 2 hours. It is critical to maintain the internal reaction temperature between 10°C and 25°C during the addition to control the exothermic reaction.[6]
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 65°C. Stir at this temperature for an additional 2 hours to ensure the reaction goes to completion.[7]
-
Work-up - Neutralization: Cool the mixture back down to 20°C. Slowly and carefully add 98% sulfuric acid (~20.4 g) to neutralize the mixture. This will cause the precipitation of sodium salts, forming a thick suspension.
-
Work-up - Filtration: Filter the precipitated salts through a Büchner funnel and wash the solid cake with a small amount of fresh ethyl acetate.
-
Work-up - Extraction: Combine the filtrates. If an aqueous layer is present, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ethyl 4,4-difluoro-3-oxobutanoate.
-
Analysis: The product can be analyzed by GC-MS and NMR to confirm its identity and purity. The yield is typically high, around 95%.[7] This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
This final stage involves the construction of the pyrimidine ring through a cyclocondensation reaction.
Reaction Principle and Rationale
This reaction is a classic example of pyrimidine synthesis, involving the condensation of a 1,3-dielectrophile (the β-ketoester, Intermediate 1) with a dinucleophile (S-methylisothiourea). The reaction is typically carried out in an alcoholic solvent with a base. The base, sodium ethoxide, serves two purposes: it deprotonates the β-ketoester to facilitate the initial nucleophilic attack and neutralizes the sulfate salt of the S-methylisothiourea, liberating the free base to participate in the reaction. The reaction proceeds through a series of addition and intramolecular condensation-elimination steps to form the stable heterocyclic pyrimidinone ring.[8]
Sources
- 1. Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globaljournals.org [globaljournals.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 8. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-coupling reaction conditions using 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Application Note: Orthogonal Cross-Coupling Strategies for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Introduction & Strategic Overview
The pyrimidine scaffold is a privileged pharmacophore in drug discovery, heavily utilized in the design of kinase inhibitors and targeted therapies. The compound 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol presents a densely functionalized core that is highly valuable for late-stage diversification. The difluoromethyl (–CHF₂) group acts as a lipophilic hydrogen bond donor, enhancing membrane permeability while resisting metabolic degradation. However, fully leveraging this core requires a highly orchestrated, orthogonal cross-coupling strategy to selectively functionalize the C4 and C2 positions without degrading the sensitive –CHF₂ moiety.
Mechanistic Rationale: The Causality of Orthogonal Activation
Why Direct Coupling Fails: In solution, 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol exists predominantly in its tautomeric pyrimidin-4(3H)-one form. Direct cross-coupling at the C4 position is synthetically unviable because the acidic NH proton of the lactam fragment coordinates with palladium, forming insoluble salts and inactive Pd-complexes that effectively poison the catalyst and stall the catalytic cycle [[1]]().
The Activation Step: To overcome this limitation, the C4-hydroxyl/oxo group must be converted into a potent electrophile. Treatment with phosphorus oxychloride (POCl₃) generates the 4-chloro intermediate. This transformation not only installs a premium leaving group but also locks the pyrimidine ring into its fully aromatic, electron-deficient state.
Orthogonal Selectivity: Once the 4-chloro-2-(methylthio)pyrimidine intermediate is formed, the molecule possesses two distinct electrophilic handles. The C4–Cl bond is intrinsically more reactive toward oxidative addition by Pd(0) due to the synergistic electron-withdrawing effects of the adjacent pyrimidine nitrogens and the C6–CHF₂ group 2. Consequently, a standard Suzuki-Miyaura cross-coupling proceeds with absolute regioselectivity at the C4 position.
The Liebeskind-Srogl Advantage: Following C4-arylation, the C2-methylthio (–SMe) group remains intact. Traditional desulfurative cross-couplings require harsh basic conditions that could compromise the –CHF₂ group. Instead, the Liebeskind-Srogl cross-coupling is employed 3. This reaction utilizes stoichiometric copper(I) thiophene-2-carboxylate (CuTC) as a thiophilic Lewis acid. The Cu(I) center coordinates to the sulfur atom, polarizing the C–S bond and facilitating oxidative addition by Pd(0) under strictly neutral conditions [[4]](). CuTC subsequently scavenges the released methylthiolate, preventing catalyst poisoning and driving the catalytic cycle forward [[5]]().
Reaction Workflow Visualization
Orthogonal cross-coupling workflow for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the three-step orthogonal functionalization sequence.
| Step | Reaction Type | Electrophilic Site | Key Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield |
| 1 | Chlorination | C4–OH → C4–Cl | POCl₃, N,N-Diethylaniline | 90 | 2 - 3 | 85 - 95% |
| 2 | Suzuki-Miyaura | C4–Cl | Ar–B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 90 | 4 - 6 | 75 - 90% |
| 3 | Liebeskind-Srogl | C2–SMe | Ar'–B(OH)₂, Pd(PPh₃)₄, CuTC | 70 | 12 - 18 | 65 - 85% |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
Causality Focus:N,N-Diethylaniline acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-type intermediate, accelerating the chlorination while preventing the degradation often seen with more basic amines like triethylamine.
-
Setup: To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol (10.0 mmol).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 30.0 mL) under a nitrogen atmosphere. Add N,N-diethylaniline (1.0 mmol, 10 mol%) dropwise. (Caution: Exothermic reaction with HCl gas evolution).
-
Heating: Heat the reaction mixture to 90 °C for 2.5 hours.
-
In-Process Control (IPC): Quench a 10 µL aliquot in cold methanol and analyze via LC-MS. The starting material should be completely consumed and replaced by the methyl ether adduct of the product (due to the methanol quench).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the dark residue over crushed ice (100 g) with vigorous stirring to quench residual phosphoryl species. Extract immediately with ethyl acetate (3 × 50 mL) to prevent hydrolysis of the newly formed C–Cl bond.
-
Purification: Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-chloro intermediate.
Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling
Causality Focus: The biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic electrophile and the inorganic base (K₂CO₃). Strict degassing is required to prevent the oxidation of the Pd(0) active species.
-
Setup: In a 50 mL Schlenk tube, combine the 4-chloro intermediate from Protocol A (5.0 mmol), the desired aryl boronic acid (5.5 mmol), and K₂CO₃ (15.0 mmol).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v, 25 mL). Sparge the biphasic mixture with argon for 15 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the tube and heat to 90 °C for 5 hours.
-
IPC: Monitor by LC-MS. The C4 position is highly reactive; prolonged heating beyond completion may lead to protodehalogenation or competitive C2–SMe coupling.
-
Workup: Dilute with water (20 mL) and extract with dichloromethane (3 × 30 mL). Dry the organics over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the C4-aryl-6-(difluoromethyl)-2-(methylthio)pyrimidine.
Protocol C: C2 Liebeskind-Srogl Cross-Coupling
Causality Focus: CuTC is highly sensitive to oxygen and moisture, which can cause disproportionation to inactive Cu(II) species. The reaction must be strictly anhydrous. The neutral conditions prevent the degradation of the –CHF₂ group.
-
Setup: Transfer the C4-aryl intermediate from Protocol B (2.0 mmol), a second aryl boronic acid (3.0 mmol), and CuTC (3.0 mmol, 1.5 equiv) into an oven-dried Schlenk flask inside an argon-filled glovebox.
-
Catalyst & Solvent: Add Pd(PPh₃)₄ (0.1 mmol, 5 mol%) and anhydrous, degassed THF (15 mL).
-
Reaction: Seal the flask, remove it from the glovebox, and heat the suspension at 70 °C for 16 hours. The mixture will turn dark as the copper-thiolate complex forms and precipitates.
-
IPC: Analyze via LC-MS. The disappearance of the starting material and the emergence of the cross-coupled product confirms successful transmetalation from the C–S bond.
-
Workup: Cool to room temperature, dilute with diethyl ether (30 mL), and filter the suspension through a pad of Celite to remove the insoluble copper salts. Wash the filtrate with 5% aqueous ammonia to remove residual copper traces, dry over Na₂SO₄, and purify via flash chromatography to afford the final 2,4-diaryl-6-(difluoromethyl)pyrimidine.
References
-
Liebeskind, L. S.; Srogl, J. "Liebeskind–Srogl coupling." Wikipedia, The Free Encyclopedia. 3
-
Postovsky Institute of Organic Synthesis. "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry, 2026. 1
-
Prokopcová, H.; Kappe, C. O. "The Liebeskind-Srogl C-C Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009. 5
-
Hocek, M. et al. "Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry." Organic Letters, 2003. 4
-
"Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." NIH / PubMed Central. 2
Sources
- 1. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Methods for the Preparation of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Abstract
This document provides a comprehensive guide to the catalytic synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, a fluorinated pyrimidinone derivative of significant interest in medicinal chemistry. The strategic incorporation of a difluoromethyl (CHF₂) group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide details a robust, multi-step synthetic pathway, commencing with the synthesis of the key precursor, ethyl 4,4-difluoro-3-oxobutanoate, followed by a catalyzed cyclocondensation to construct the pyrimidinone core, and concluding with a selective S-methylation. Each section includes in-depth protocols, discussions of the underlying chemical principles, and comparative data to aid researchers in the successful preparation of this valuable compound.
Introduction: The Significance of Fluorinated Pyrimidinones in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially forming crucial hydrogen bonds with biological targets.[1] 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol represents a versatile building block for the synthesis of a diverse array of more complex molecules in drug discovery programs. This guide provides a scientifically grounded and practical approach to its synthesis.
Synthetic Strategy Overview
A direct, single-step catalytic synthesis of the target molecule is not prominently described in the current literature. Therefore, a rational, multi-step approach is proposed, leveraging well-established catalytic transformations. The overall synthetic workflow is depicted below.
Caption: Simplified mechanism of the Claisen condensation.
Experimental Protocol
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Ethyl difluoroacetate
-
Sulfuric acid (98%)
-
Anhydrous ethanol
Procedure: [3][4]1. To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethyl acetate (2.5 equivalents). 2. With stirring, carefully add sodium ethoxide (1.1 equivalents) to the ethyl acetate at room temperature. 3. Cool the resulting suspension to 5°C using an ice bath. 4. Slowly add ethyl difluoroacetate (1.0 equivalent) dropwise via the dropping funnel over approximately 2 hours, ensuring the internal temperature is maintained between 10°C and 25°C. 5. After the addition is complete, heat the reaction mixture to 65°C and maintain stirring for an additional 2 hours. 6. Cool the mixture to 20°C. 7. Slowly and carefully add 98% sulfuric acid to neutralize the mixture (pH ~7). This will result in the formation of a thick suspension. 8. Filter the precipitated salts and wash the solid cake with fresh ethyl acetate. 9. The combined filtrate contains the crude product. The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Data and Expected Outcome
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3][4] |
| Purity (GC) | >95% | [3] |
| Appearance | Colorless to pale yellow liquid |
Step 2: Synthesis of 6-(Difluoromethyl)-2-thiouracil
Rationale and Catalytic Approach
The core pyrimidine ring is constructed through the cyclocondensation of the newly synthesized β-keto ester with thiourea. This reaction is a classic method for preparing 2-thiouracil derivatives. [5]The reaction can be catalyzed by either acid or, more commonly, a base such as sodium ethoxide in ethanol. The base promotes the condensation by deprotonating the thiourea, increasing its nucleophilicity.
Experimental Protocol
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate (from Step 1)
-
Thiourea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add thiourea (1.0 equivalent) and stir until it is fully dissolved.
-
Add ethyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with glacial acetic acid, which will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-(difluoromethyl)-2-thiouracil.
Data and Expected Outcome
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Analytical Data | Confirm structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS |
Step 3: Synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Rationale and Mechanistic Insight
The final step is a selective S-methylation of the 2-thiouracil intermediate. The thione group of 2-thiouracil exists in tautomeric equilibrium with the thiol form. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate then readily reacts with an electrophilic methylating agent, such as iodomethane or dimethyl sulfate, to yield the desired S-methylated product. This reaction is analogous to the synthesis of similar 2-(methylthio)pyrimidin-4-ols.
Caption: Simplified mechanism for the S-methylation step.
Experimental Protocol
Materials:
-
6-(Difluoromethyl)-2-thiouracil (from Step 2)
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-(difluoromethyl)-2-thiouracil (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.05 equivalents). Stir until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Slowly add iodomethane (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product will often precipitate from the reaction mixture. If not, the pH can be adjusted towards neutral to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
-
Dry the final product under vacuum.
Data and Expected Outcome
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White crystalline solid |
| Analytical Data | Confirm structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS, and elemental analysis |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Step 1: Low Yield | Moisture in reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Degraded sodium ethoxide. | Use a fresh, high-quality batch of the base. | |
| Step 2: Incomplete Reaction | Insufficient reflux time. | Monitor the reaction by TLC and extend the reflux time if necessary. |
| Step 3: O-methylation | Reaction conditions are too harsh. | Perform the reaction at a lower temperature and add the methylating agent slowly. |
| Incorrect stoichiometry of base. | Use only a slight excess of base to selectively deprotonate the sulfur atom. |
Conclusion
The multi-step synthesis outlined in this application note provides a reliable and scalable method for the preparation of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. By employing a base-catalyzed Claisen condensation, a subsequent cyclocondensation with thiourea, and a final S-methylation, researchers can access this valuable fluorinated building block in good overall yield. The provided protocols and insights are intended to facilitate the work of scientists in the field of drug discovery and development, enabling the exploration of novel chemical space.
References
- Google Patents. (2010).
-
LookChem. (n.d.). Cas 352-24-9, Ethyl 4,4-difluoro-3-oxobutanoate. [Link]
-
ResearchGate. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. [Link]
-
ResearchGate. (n.d.). Reaction of ethyl 2‐diazo‐4,4,4‐trifluoro‐3‐oxobutanoate with diaryl‐iodonium triflates. [Link]
-
Organic-Chemistry.org. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]
-
IJISET. (2016). Interaction of Some Dihalide Esters with Thiourea. [Link]
-
Anderson, G. W., Halverstadt, I. F., et al. (1945). Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]
-
J&K Scientific. (n.d.). 6-(Difluoromethyl)pyrimidin-4(3H)-one. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
-
Nature. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 5. Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Derivatization of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol for Kinase Inhibitor Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Application: Synthesis of highly functionalized pyrimidine scaffolds via sequential nucleophilic aromatic substitution (SNAr).
Executive Summary & Strategic Rationale
In modern drug discovery, functionalized pyrimidines are privileged scaffolds, particularly in the development of kinase inhibitors and GPCR ligands. The building block 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol offers a highly strategic starting point for library synthesis due to its unique structural features:
-
The -CF2H Group: Acts as a lipophilic hydrogen bond donor. It provides enhanced metabolic stability compared to a standard methyl group, while avoiding the extreme lipophilicity and steric bulk of a trifluoromethyl (-CF3) group.
-
Orthogonal Reactivity: The C2 and C4 positions can be sequentially activated to allow for the stepwise introduction of diverse amines, anilines, or alcohols without cross-reactivity.
Mechanistic Causality
Pyrimidin-4-ols exist predominantly in their tautomeric pyrimidin-4(3H)-one form, rendering the C4 position unreactive toward nucleophiles. To enable SNAr, the C4-OH must first be converted to a chloride (C4-Cl). Subsequently, the C2-methylthio (-SMe) group—a poor leaving group—must be oxidized to a methylsulfonyl (-SO2Me) group. This oxidation highly activates the C2 position, transforming it into an excellent electrophilic center for a second SNAr reaction[1].
Derivatization Strategy & Chemical Logic
The derivatization follows a strict sequence to prevent unwanted side reactions. Chlorination must precede oxidation, as exposing the unprotected pyrimidin-4-ol to strong oxidants can lead to complex decomposition pathways.
Orthogonal derivatization pathway of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Self-Validating Experimental Protocols
Protocol A: Large-Scale Solvent-Free C4-Chlorination
Traditional chlorinations use excess Phosphorus Oxychloride (POCl3) as both reagent and solvent. However, quenching excess POCl3 poses severe exothermic risks and environmental burdens. This protocol utilizes a solvent-free, equimolar approach that is safer and highly scalable[2].
Reagents:
-
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (1.0 eq)
-
POCl3 (1.1 eq)
-
Pyridine (1.0 eq)
Step-by-Step Procedure:
-
Preparation: Charge a dry, sealed reactor with the starting pyrimidin-4-ol (1.0 eq) and pyridine (1.0 eq).
-
Addition: Slowly add POCl3 (1.1 eq) at room temperature. The mixture will form a thick slurry.
-
Reaction: Seal the reactor and heat to 90 °C for 2 hours. The slurry will melt into a homogenous dark liquid as the reaction progresses.
-
Self-Validation (Reaction Tracking): Withdraw a 10 µL aliquot and quench it into 1 mL of methanol. Analyze via LC-MS. The presence of the C4-OMe adduct (formed by the reaction of the active C4-Cl intermediate with methanol) confirms complete consumption of the starting material.
-
Quenching: Cool the reactor to room temperature. Slowly pour the mixture over crushed ice/cold water. Causality Note: Because only 1.1 eq of POCl3 is used, the primary quench event handles phosphorodichloridic acid, which releases heat much slower than pure POCl3, ensuring a safe thermal profile[2].
-
Isolation: Adjust the aqueous mixture to pH 8–9 using saturated aqueous NaHCO3. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield Intermediate 1 .
Protocol B: C2-Thioether Oxidation to Sulfone
To activate the C2 position, the thioether is oxidized using meta-chloroperbenzoic acid (mCPBA). It is critical to use >2 equivalents to push the reaction completely to the sulfone, avoiding a difficult-to-separate mixture of sulfoxide and sulfone[1].
Reagents:
-
Intermediate 1 (1.0 eq)
-
mCPBA (70-75% purity, 2.2 eq)
-
Dichloromethane (DCM) (0.2 M)
Step-by-Step Procedure:
-
Preparation: Dissolve Intermediate 1 in DCM and cool to 0 °C in an ice bath.
-
Addition: Add mCPBA (2.2 eq) portion-wise over 15 minutes. Causality Note: mCPBA is a strong oxidant; portion-wise addition controls the initial rapid exotherm associated with the sulfide-to-sulfoxide transition[1].
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate (m-chlorobenzoic acid) will form.
-
Self-Validation (Peroxide Check): Dip a piece of starch-iodide paper into the organic layer. A blue-black color indicates the presence of unreacted peroxides.
-
Quenching: Add saturated aqueous Na2S2O3 and stir vigorously for 15 minutes. Retest with starch-iodide paper until negative. This prevents explosive hazards during solvent evaporation.
-
Workup: Wash the organic layer twice with saturated aqueous NaHCO3 to deprotonate and remove the m-chlorobenzoic acid byproduct. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield Intermediate 2 .
Step-by-step experimental workflow for C4-chlorination and C2-oxidation.
Quantitative Data & Analytical Tracking
To ensure the integrity of the synthesized intermediates before proceeding to library generation, verify the products against the following analytical benchmarks.
| Compound | Step / Status | Typical Yield | LC-MS[M+H]⁺ (m/z) | Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz) |
| Starting Material | Reagent | N/A | 193.0 | -CF₂H: 6.55 ppm (t, J = 54 Hz)-SMe: 2.60 ppm (s, 3H) |
| Intermediate 1 | Post-Chlorination | 85 - 92% | 211.0 / 213.0(3:1 Cl isotope ratio) | -CF₂H: 6.60 ppm (t, J = 54 Hz)-SMe: 2.65 ppm (s, 3H)C5-H: 7.25 ppm (s, 1H) |
| Intermediate 2 | Post-Oxidation | 75 - 85% | 243.0 / 245.0(3:1 Cl isotope ratio) | -CF₂H: 6.72 ppm (t, J = 54 Hz)-SO₂Me: 3.35 ppm (s, 3H) (Deshielded)C5-H: 7.68 ppm (s, 1H) |
Note: The dramatic downfield shift of the methyl protons from ~2.65 ppm to ~3.35 ppm is the definitive marker that the thioether has been successfully oxidized to the sulfone.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Wang, H.; Wen, K.; Wang, L.; Xiang, Y.; Xu, X.; Shen, Y.; Sun, Z. Molecules2012 , 17(4), 4533-4544. URL:[Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Organic Chemistry Portal. Chemicals & Oxidations. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol Synthesis
Introduction
Welcome to the technical support center for the synthesis of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, chemists, and process development professionals. The synthesis of this fluorinated pyrimidinone, a valuable scaffold in medicinal chemistry, is critically dependent on precise temperature control. The difluoromethyl group, while enhancing metabolic stability in final drug candidates, introduces unique electronic effects that influence the kinetics and thermodynamics of the cyclocondensation reaction.[1][2]
This document provides in-depth, experience-driven guidance to help you navigate the challenges of temperature optimization. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve optimal yield, purity, and reproducibility.
Core Principles: The Energetic Landscape of Pyrimidinone Synthesis
The formation of 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol is typically achieved via a base-mediated cyclocondensation between ethyl 4,4-difluoro-3-oxobutanoate and S-methylisothiourea. Temperature is the most critical parameter in this process, governing a delicate balance between reaction rate and the stability of reactants, intermediates, and the final product.
-
Reaction Kinetics vs. Thermal Stability: Like most chemical reactions, an increase in temperature generally accelerates the rate of the desired cyclocondensation. However, this benefit is capped by the thermal stability of the components. The S-methylisothiourea reactant, in particular, can be susceptible to degradation under harsh basic conditions and high heat, which can lead to the release of volatile and odorous thiols.[3]
-
Side Reaction Pathways: Competing reactions are a primary cause of low yield and purity. At suboptimal temperatures, side reactions may become significant. For instance, the β-ketoester (ethyl 4,4-difluoro-3-oxobutanoate) can undergo self-condensation, especially in the presence of a strong base.[4] While the difluoromethyl group lends considerable stability, excessively high temperatures can create conditions for unforeseen degradation pathways.[5]
-
Solubility and Mass Transfer: In heterogeneous reaction mixtures, temperature directly impacts the solubility of reactants. Ensuring all components are adequately dissolved is crucial for achieving a homogenous reaction environment and preventing localized "hot spots" that can lead to byproduct formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I'm observing multiple unidentified spots on my TLC/LC-MS. What is the likely cause related to temperature?
A1: A low yield with multiple byproducts often points to a suboptimal temperature setting. There are two primary scenarios:
-
Temperature Too Low: The reaction may be proceeding too slowly, leading to incomplete conversion of starting materials within the allotted time. Furthermore, extended reaction times, even at low temperatures, can allow slower-forming side products to accumulate.
-
Temperature Too High: This is a more common issue. Excessive heat can cause the degradation of S-methylisothiourea, reducing its availability for the main reaction.[3] It can also promote undesired side reactions, such as the self-condensation of the ethyl 4,4-difluoro-3-oxobutanoate.
Solution Pathway:
-
Confirm Starting Material Purity: Impurities can act as catalysts for side reactions. Ensure your ethyl 4,4-difluoro-3-oxobutanoate and S-methylisothiourea are of high purity.
-
Establish a Baseline: Based on syntheses of analogous fluorinated pyrimidones, a starting temperature between 50-70°C is recommended.[6]
-
Systematic Optimization: Perform a systematic temperature screen. Run small-scale, parallel reactions at 50°C, 60°C, 70°C, and 80°C. Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) to track the consumption of starting materials and the formation of the product versus impurities. This systematic approach will reveal the optimal temperature window for your specific conditions (base, solvent, concentration).
Q2: The reaction starts well, but seems to stall, leaving significant amounts of starting material even after prolonged reaction time. Could this be a temperature issue?
A2: Yes, this "stalling" phenomenon can be temperature-related. A likely cause is the gradual degradation of a key reagent or catalyst at the chosen reaction temperature. The base (e.g., sodium ethoxide) can be consumed by trace amounts of water in the solvent or by reacting with the solvent itself over time, especially at elevated temperatures. Similarly, the S-methylisothiourea may be slowly degrading.[3]
Solution Pathway:
-
Ensure Anhydrous Conditions: This is critical. Moisture will consume the base and can hydrolyze the ester starting material.[6] Use freshly dried solvents and flame-dried glassware.
-
Evaluate a Lower Temperature: Try running the reaction at a lower temperature (e.g., 50°C instead of 70°C) for a longer period. This can preserve the stability of the base and reactants, allowing the reaction to proceed to completion.
-
Staged Reagent Addition: Consider adding the base or S-methylisothiourea in portions over the course of the reaction to maintain an effective concentration.
Q3: I'm getting a good yield, but the product is difficult to purify. Are there temperature-related byproducts I should be aware of?
A3: Difficulty in purification often stems from the formation of structurally similar byproducts. While a specific analysis of this reaction's byproducts is not widely published, we can infer likely culprits from related chemistries:
-
Incomplete Cyclization Products: Intermediates of the cyclization may be present if the reaction does not go to completion.
-
Self-Condensation Adducts: As mentioned, the β-ketoester can react with itself.[4]
-
Hydrolysis Products: If water is present, hydrolysis of the ethyl ester on the starting material can lead to the corresponding carboxylic acid, which can complicate the reaction and workup.
Optimizing the temperature to find the "sweet spot" where the main reaction is efficient and side reactions are minimal is the best strategy. A slightly lower temperature that requires a longer reaction time may yield a cleaner product that is ultimately easier to purify, saving time and resources.
Q4: What is a safe upper-temperature limit for this reaction?
A4: Based on analogous syntheses involving fluorinated pyrimidones, exceeding 80-90°C is generally not recommended, especially when using alcoholic solvents like ethanol or methanol under basic conditions.[7] Above this range, the risk of significant S-methylisothiourea decomposition increases, and pressure can build up in a sealed reactor. Always perform initial trials on a small scale when exploring higher temperatures and use appropriate safety precautions.
Experimental Protocol: Temperature Screening for Optimal Synthesis
This protocol provides a detailed workflow for systematically determining the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of pure 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol within a reasonable timeframe.
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate
-
S-methylisothiourea hemisulfate
-
Sodium ethoxide (or sodium methoxide)
-
Anhydrous Ethanol (or Methanol)
-
Reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars and reflux condensers
-
Heating mantles or oil baths with temperature controllers
-
TLC plates and developing chamber
-
LC-MS for in-process monitoring (recommended)
Procedure:
-
Preparation: Set up four identical reaction assemblies. Ensure all glassware is meticulously dried. Charge each flask with S-methylisothiourea hemisulfate (1.0 eq) and anhydrous ethanol (e.g., 10 mL per mmol of limiting reagent).
-
Base Addition: To each flask, add sodium ethoxide (2.2 eq) and stir for 15 minutes at room temperature to form the free base of S-methylisothiourea.
-
Reactant Addition: Add ethyl 4,4-difluoro-3-oxobutanoate (1.05 eq) to each flask.
-
Temperature Control: Begin stirring and heat each reaction to its target temperature:
-
Reaction 1: 50°C
-
Reaction 2: 60°C
-
Reaction 3: 70°C
-
Reaction 4: 80°C
-
-
Reaction Monitoring: Take a small aliquot from each reaction every 2 hours. Quench with a drop of dilute acid and spot on a TLC plate (or prepare for LC-MS analysis). Monitor the disappearance of starting materials and the appearance of the product spot.
-
Determining Completion: The reaction is complete when the limiting starting material is consumed. Note the time taken for each reaction.
-
Workup and Analysis: Once complete, cool the reactions to room temperature. Neutralize with acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Isolate, dry, and weigh the crude product.
-
Data Evaluation: Analyze the crude product from each reaction for yield and purity (by NMR or LC-MS).
Data Summary Table (Example)
| Reaction Temp. (°C) | Reaction Time (h) | Crude Yield (%) | Purity (by LCMS, Area %) | Key Observations |
| 50 | 12 | 75 | 94% | Clean reaction, but slow. |
| 60 | 8 | 88 | 96% | Good balance of rate and purity. |
| 70 | 5 | 91 | 92% | Faster, but minor impurity peak increases. |
| 80 | 3 | 85 | 81% | Fast, but significant byproduct formation. |
Visualizations
Simplified Reaction Pathway
Caption: Decision workflow for troubleshooting temperature-related issues.
References
-
RSC Publishing. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. Retrieved from [Link]
- European Patent Office. (2009, December 30). Substituted alkyl pyrimidin-4-one derivatives (EP2138494A1).
- European Patent Office. (n.d.). 6-(alpha-fluoroalkyl)-4-pyrimidones and process for producing the same (EP1065202A1).
-
Studer, A., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Retrieved from [Link]
-
Frontiers. (2021, April 29). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Purification of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for the purification of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important pyrimidine derivative. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Expertise & Experience: Understanding the Purification Challenge
The synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol typically involves the S-methylation of a corresponding 2-thiouracil precursor. While the synthesis is generally efficient, the crude product is often contaminated with several process-related impurities. Our experience indicates that the most prevalent impurities are:
-
Unreacted Starting Material: Residual 6-(difluoromethyl)-2-thiouracil.
-
Oxidized Byproducts: The corresponding sulfoxide and sulfone derivatives of the target compound.
The primary challenge in the purification of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol lies in the effective removal of these structurally similar impurities. The key to a successful purification strategy is to exploit the subtle yet significant differences in the physicochemical properties of the target compound and its impurities, primarily their polarity.
The oxidation of the methylthio group to a sulfoxide and subsequently to a sulfone dramatically increases the polarity of the molecule.[1][2] This is because the sulfur-oxygen bonds in sulfoxides and sulfones are highly polar.[3] This significant difference in polarity is the cornerstone of the chromatographic purification strategy outlined in this guide.
Trustworthiness: A Self-Validating Purification Protocol
The protocols described herein are designed to be self-validating systems. Each step includes checkpoints and analytical verification methods to ensure the purity of the final compound. By following these guidelines, you can be confident in the quality of your purified 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. The use of techniques such as Thin-Layer Chromatography (TLC) for in-process monitoring and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for final purity assessment are critical for a validated purification process.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable solutions.
Q1: My initial purity assessment by TLC shows three spots. What are they likely to be?
A: In the context of this synthesis, the three spots on a normal-phase silica TLC plate, in order of increasing polarity (decreasing Rf value), are likely:
-
Least Polar Spot (Highest Rf): Your target compound, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
-
Intermediate Polarity Spot: The sulfoxide byproduct.
-
Most Polar Spot (Lowest Rf): The sulfone byproduct and/or the unreacted 2-thiouracil starting material.
Q2: I'm having trouble getting good separation between my product and the impurities during column chromatography. What can I do?
A: Poor separation is a common issue that can often be resolved by optimizing your mobile phase.
-
Solution: Re-optimize your solvent system using TLC. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] If you are using an ethyl acetate/heptane system, try slowly increasing the proportion of ethyl acetate. For more polar impurities, adding a small amount of methanol to the mobile phase can be effective. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?
A: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[7]
-
Solution 1: Deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase.[6]
-
Solution 2: Minimize the time your compound spends on the column by using flash chromatography and working efficiently.
-
Solution 3: If degradation persists, consider using a less acidic stationary phase, such as alumina.
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to high solubility or rapid cooling.[8]
-
Solution: Try using a solvent in which your compound has lower solubility.[8] Also, ensure the solution cools slowly to allow for proper crystal lattice formation. Covering the flask with a beaker can help to insulate it and slow the cooling process.[8] If the problem persists, impurities may be inhibiting crystallization; in this case, chromatographic purification should be attempted first.
Impurity Profile
A clear understanding of potential impurities is the first step toward their effective removal.
| Impurity Name | Structure (Hypothetical) | Origin |
| 6-(Difluoromethyl)-2-thiouracil | R-C(=S)NHC(=O)CH=C(CF2H)- | Unreacted starting material |
| 6-(Difluoromethyl)-2-(methylsulfinyl)pyrimidin-4-ol | R-C(=S(O)CH3)N=C(OH)CH=C(CF2H)- | Oxidation of the methylthio group |
| 6-(Difluoromethyl)-2-(methylsulfonyl)pyrimidin-4-ol | R-C(=S(O)2CH3)N=C(OH)CH=C(CF2H)- | Further oxidation of the methylthio group |
R represents the pyrimidine ring system.
Purification Strategy Decision Workflow
The choice of purification method depends on the level and nature of the impurities. This workflow provides a general decision-making framework.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating the target compound from its more polar oxidized byproducts.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane or Heptane
-
Ethyl Acetate
-
Methanol (optional)
-
Triethylamine (optional)
-
Compressed air or nitrogen source for flash chromatography
Step-by-Step Methodology:
-
Mobile Phase Selection:
-
Perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system.
-
Test various ratios of ethyl acetate in hexane (e.g., 20%, 30%, 40%).
-
The ideal mobile phase will provide good separation between your product and impurities, with an Rf value for your product around 0.2-0.4.
-
-
Column Packing:
-
Select a column of appropriate size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Gently tap the column to aid in packing. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions of a suitable volume and monitor the elution by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is of relatively high purity (>90%).[4]
Materials:
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexane).
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your compound in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[8]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
-
Geremia, S., et al. (2025). Oxidative Desulfurization: Oxidation Reactivity of Sulfur Compounds in Different Organic Matrixes. ResearchGate. [Link]
- Fiveable. (2025). Sulfoxide: Organic Chemistry Study Guide. Fiveable.
-
Li, Q., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Fishbein, J. C., & McCleland, C. W. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- BenchChem. (2025).
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Magueur, G., et al. (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry, 74(12), 4563-4571. [Link]
-
ResearchGate. (2024). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. IJSRD. [Link]
-
Wu, J., et al. (2020). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 8, 591. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]
-
Ji, X., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Angewandte Chemie International Edition, 58(2), 543-547. [Link]
-
Hilden, L. R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6432-6442. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 6. Oxidation of Organic Sulfur at the Air–Water Interface of Microdroplets: A New Way of Atmospheric Particle Precursor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stabilizing 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Welcome to the dedicated technical support center for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of this compound. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the stability and integrity of your samples and experiments.
Introduction: The Challenge of Oxidative Instability
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is a molecule of significant interest, but its chemical structure, specifically the presence of a thioether (methylthio) group, renders it susceptible to oxidative degradation. The sulfur atom in the thioether moiety can be readily oxidized, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. This degradation can compromise the purity, activity, and overall viability of the compound for research and development purposes. Understanding and mitigating this degradation is therefore of paramount importance.
This guide provides a comprehensive overview of the mechanisms of oxidative degradation, practical strategies for prevention, and analytical methods for monitoring the stability of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Troubleshooting Guide: Preventing and Identifying Oxidative Degradation
This section is designed in a question-and-answer format to directly address common issues encountered during the handling and storage of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Question 1: I am observing the appearance of new, more polar impurities in my HPLC analysis over time. Could this be oxidative degradation?
Answer: Yes, the formation of more polar impurities is a classic indicator of thioether oxidation. The primary degradation products, the sulfoxide and sulfone of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, are significantly more polar than the parent compound due to the introduction of oxygen atoms. This increased polarity results in earlier elution times on reverse-phase HPLC columns.
To confirm this, you can subject a small sample of your compound to forced degradation by treating it with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[1][2] If the impurities observed in your stored sample match the retention times of the species formed during forced oxidation, it strongly suggests that oxidative degradation is occurring.
Question 2: My sample has developed a slight yellow tint upon storage. Is this related to degradation?
Answer: A change in color, such as the development of a yellow tint, can be an indicator of chemical degradation. While not definitive on its own, when observed in conjunction with other signs like the appearance of new peaks in your analytical chromatograms, it should be taken as a strong warning of potential oxidative degradation. The color change may be due to the formation of minor degradation products or polymeric species.
Question 3: I am working in what I believe to be an inert atmosphere, but still observe degradation. What could be the issue?
Answer: Even with the use of an inert atmosphere, trace amounts of oxygen and moisture can lead to degradation over time.[1] Here are some common pitfalls to troubleshoot:
-
Inadequate Degassing of Solvents: Solvents can be a significant source of dissolved oxygen. It is crucial to thoroughly degas all solvents used to dissolve or store your compound. Common degassing techniques include sparging with an inert gas (argon or nitrogen), freeze-pump-thaw cycles, or sonication under vacuum.
-
Improperly Dried Glassware: Moisture adsorbed onto the surface of glassware can contribute to degradation pathways. Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum before use.
-
Leaks in Your Inert Atmosphere System: Even small leaks in your glovebox or Schlenk line can introduce enough oxygen to cause degradation of sensitive compounds. Regularly check for leaks and maintain a positive pressure of inert gas.
-
Purity of Inert Gas: The inert gas itself can be a source of oxygen contamination. For highly sensitive compounds, it is recommended to use high-purity inert gas and pass it through an oxygen-scavenging catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway of oxidative degradation for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol?
A1: The most likely pathway for oxidative degradation is the sequential oxidation of the thioether group. The sulfur atom is first oxidized to a sulfoxide, and then further oxidation can occur to form a sulfone. This process is common for thioethers and is catalyzed by the presence of oxygen, light, and trace metal impurities.
Caption: Proposed oxidative degradation pathway.
Q2: What are the best practices for long-term storage of this compound?
A2: For long-term storage, the compound should be stored as a solid at low temperatures (ideally -20°C or below) in a tightly sealed container under an inert atmosphere of argon or nitrogen. The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.
Q3: Should I use antioxidants? If so, which ones are recommended?
A3: Yes, the use of antioxidants can be a very effective strategy to prevent oxidative degradation, especially when the compound is in solution. The choice of antioxidant will depend on the solvent system and downstream applications.
-
For organic solutions: Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective radical scavengers.[3] They are soluble in many organic solvents.
-
For aqueous solutions: Water-soluble antioxidants like ascorbic acid (Vitamin C) or sodium metabisulfite can be used. Thiol-containing compounds like N-acetylcysteine can also be effective.[3]
It is crucial to test the compatibility of the chosen antioxidant with your experimental system to ensure it does not interfere with your assays.
Q4: How does the difluoromethyl group affect the stability of the molecule?
A4: The difluoromethyl group (CHF₂) is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the pyrimidine ring. While the primary site of oxidation is the thioether, the electron-withdrawing nature of the CHF₂ group may slightly decrease the electron density on the pyrimidine ring, potentially making it less susceptible to certain oxidative reactions compared to an unsubstituted ring. However, the primary concern for this molecule remains the oxidation of the thioether.[4][5]
Experimental Protocols
Protocol 1: Handling and Preparation of Solutions under Inert Atmosphere
This protocol describes the standard procedure for handling 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol and preparing solutions to minimize exposure to atmospheric oxygen.
Caption: Workflow for inert atmosphere handling.
Materials:
-
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
-
Degassed solvent of choice
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask, vials with septa)
-
Glovebox or Schlenk line with a supply of high-purity argon or nitrogen
-
Gas-tight syringes and needles
Procedure:
-
Glassware Preparation: Place all necessary glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas.
-
Solvent Degassing: Degas the required volume of solvent using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen. Apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.
-
Sparge with Inert Gas: Bubble a slow stream of argon or nitrogen through the solvent for at least 30 minutes.
-
-
Handling in an Inert Atmosphere:
-
Transfer the dried glassware, degassed solvent, and the container of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol into a glovebox.
-
Alternatively, use a Schlenk line. Place the compound in a pre-dried Schlenk flask and purge with inert gas.
-
-
Solution Preparation:
-
Weigh the desired amount of the compound into the flask.
-
Using a gas-tight syringe, transfer the degassed solvent to the flask.
-
Gently swirl or stir the mixture until the compound is fully dissolved.
-
-
Storage: Store the solution in the sealed flask under a positive pressure of inert gas, protected from light. For longer-term storage, it is advisable to freeze the solution.
Protocol 2: Selection and Use of Antioxidants
This protocol provides guidance on selecting and using an appropriate antioxidant to stabilize solutions of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Antioxidant Selection Guide:
| Antioxidant | Typical Concentration | Recommended Solvents | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Toluene, Dichloromethane, Ethyl Acetate, THF | Can interfere with some biological assays. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Methanol, Ethanol, DMSO | Similar to BHT, potential for assay interference. |
| Ascorbic Acid | 1 - 10 mM | Water, Aqueous Buffers | pH-dependent stability. Can act as a pro-oxidant in the presence of metal ions. |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Water, Aqueous Buffers | Can react with certain functional groups. |
| N-Acetylcysteine (NAC) | 1 - 10 mM | Water, Aqueous Buffers | Generally well-tolerated in biological systems. |
Procedure:
-
Select an Antioxidant: Based on your solvent system and experimental requirements, choose a suitable antioxidant from the table above.
-
Prepare Stock Solution: Prepare a stock solution of the antioxidant in the appropriate solvent.
-
Add to Solvent: Before dissolving your primary compound, add the required volume of the antioxidant stock solution to your degassed solvent to achieve the desired final concentration.
-
Prepare Final Solution: Proceed to dissolve 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol in the antioxidant-containing solvent, following the inert atmosphere procedures outlined in Protocol 1.
Protocol 3: HPLC-MS Method for Monitoring Oxidative Degradation
This protocol outlines a general HPLC-MS method for the separation and detection of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol and its primary oxidative degradation products.
Caption: Analytical workflow for stability monitoring.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Dilute a small aliquot of your sample in the sample diluent to a suitable concentration for analysis (e.g., 1-10 µg/mL).
-
HPLC Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Expected Ions:
-
Parent Compound: [M+H]⁺
-
Sulfoxide: [M+O+H]⁺
-
Sulfone: [M+2O+H]⁺
-
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and its suspected degradation products.
-
Calculate the percentage of each species to monitor the extent of degradation over time.
-
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]
-
Thioether Antioxidant. Tintoll. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. PubMed. [Link]
-
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ACS Publications. [Link]
-
ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. [Link]
-
Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]
-
Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. ACS Publications. [Link]
-
Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC. [Link]
-
Determination of stability constant of substituted thiopyrimidine drugs. Prime Scholars. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Unipd. [Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N. ACS Publications. [Link]
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
UHPLC-MS/MS Method for Determination of Biologically Important Thiols in Plasma Using New Derivatizing Maleimide Reagent. Springer Nature Experiments. [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. [Link]
-
Degradation Mechanisms of Bioactive Compounds. Encyclopedia.pub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 4. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for the crystallization of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. The unique structural features of this compound, namely the difluoromethyl group and the pyrimidinol core, can present specific challenges during crystallization. This resource consolidates best practices and systematic approaches to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol in a question-and-answer format, providing both explanations and actionable solutions.
Q1: I'm not seeing any crystal formation after cooling my solution. What should I do?
This is a frequent challenge, often indicating that the solution is not sufficiently supersaturated.[1]
Possible Causes & Solutions:
-
Solution is too dilute: The concentration of your compound is below the saturation point at the cooled temperature.
-
Inappropriate solvent choice: The compound is too soluble in the selected solvent, even at low temperatures.[1][5]
-
Nucleation is inhibited: The formation of initial crystal seeds is not occurring.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2][3]
-
Solution 2: Seeding: Add a tiny, pure crystal of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (a "seed crystal") to the cooled solution. This will act as a template for further crystal growth.[2][3][6]
-
Solution 3: Evaporation Technique: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of the compound on the rod. Reintroducing this rod into the solution can provide seed crystals.[1]
-
Q2: Instead of crystals, my compound is "oiling out." How can I prevent this?
"Oiling out," or the formation of a liquid phase instead of solid crystals, occurs when the solute separates from the solution at a concentration above its solubility but below the critical supersaturation required for nucleation.[6][7] This is a kinetic phenomenon that can often be resolved.[6]
Possible Causes & Solutions:
-
High degree of supersaturation: The concentration of the compound in the solvent is too high, or the solution is cooled too quickly.[5]
-
Presence of impurities: Impurities can disrupt the crystal lattice formation, leading to an oil.[5][7]
-
Solution: Consider further purification of your crude material before crystallization, for example, by column chromatography.
-
-
Low melting point of the compound or impurities: The melting point of your compound or a mixture with impurities might be below the temperature of the crystallization experiment.[4]
-
Solution: Try a different solvent system or a lower crystallization temperature.
-
Q3: My crystals are very small, like a powder, or are forming as fine needles. How can I grow larger crystals?
The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth.[4][5]
Possible Causes & Solutions:
-
Rapid cooling: Cooling the solution too quickly leads to the formation of many nuclei simultaneously, resulting in a large number of small crystals.
-
High supersaturation: A very high concentration can also lead to rapid precipitation.
-
Solution: Re-dissolve the crystals by heating and add a small amount of additional solvent to slightly reduce the supersaturation.[4] Then, allow the solution to cool slowly.
-
Q4: I have a low yield after recrystallization. What are the common causes?
A low yield can be frustrating, but it is often preventable.
Possible Causes & Solutions:
-
Using too much solvent: This is a very common reason for low yield, as a significant portion of the compound will remain dissolved in the mother liquor.[2][3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2]
-
-
Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.
-
Solution: Always wash the crystals with a small amount of the cold crystallization solvent.[5]
-
Q5: How does the difluoromethyl group affect the crystallization of this compound?
The difluoromethyl (CF2H) group can significantly influence the intermolecular interactions and crystal packing of the molecule.
-
Hydrogen Bonding: The CF2H group can act as a hydrogen bond donor, which can enhance interactions with other molecules or solvent molecules.[9][10] This can influence which crystal polymorph is favored.
-
Lipophilicity: The CF2H group increases the lipophilicity of the molecule, which can affect its solubility in various solvents.[10]
-
Crystal Packing: The presence of fluorine atoms can lead to specific F...F or C-H...F interactions that influence the crystal packing arrangement.[9]
Experimental Protocols & Data
Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization.[11][12] An ideal solvent will exhibit high solubility for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol at elevated temperatures and low solubility at room temperature or below. A systematic approach to solvent screening is recommended.
Step-by-Step Solvent Screening Protocol:
-
Initial Solubility Tests: In a series of small test tubes, add a few milligrams of your compound.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, observing for dissolution. Good candidates for initial screening are listed in the table below.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
Cooling: If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath.
-
Observation: Observe for the formation of crystals. The ideal solvent will show no solubility at room temperature, complete solubility when hot, and good crystal formation upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale for Pyrimidinol Derivatives |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, often good for dissolving polar compounds when hot. |
| Esters | Ethyl Acetate | Medium polarity, often a good balance of solubility properties. |
| Ketones | Acetone | Polar aprotic solvent, can be effective. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be good solvents, but THF is known to sometimes cause oiling out.[13] |
| Halogenated | Dichloromethane (DCM) | Good for dissolving many organic compounds, can be used in solvent/anti-solvent systems. |
| Aromatic | Toluene | Non-polar, can be useful as an anti-solvent. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High boiling points, can dissolve compounds that are otherwise poorly soluble. Often used in vapor diffusion or anti-solvent methods.[1][14] |
General Cooling Crystallization Protocol
-
Dissolution: Place the crude 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions.
-
Heating: Heat the mixture with stirring on a hot plate until the compound completely dissolves. Use the minimum amount of hot solvent.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystal Growth: As the solution cools, the solubility will decrease, and crystals should begin to form.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual impurities.[1][5]
-
Drying: Dry the crystals under vacuum.
Anti-Solvent Crystallization Protocol
This technique is useful when a compound is highly soluble in one solvent but poorly soluble in another. The two solvents must be miscible.[15][17]
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (one in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the "anti-solvent") dropwise to the solution with swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed to cool and form crystals.
Visualization of Key Concepts
Understanding Polymorphism
It is important to be aware of the potential for polymorphism, which is the ability of a compound to exist in more than one crystal form.[18][19][20] Different polymorphs can have different physical properties, such as solubility and stability, which is critically important in pharmaceutical development.[11][21] The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorph is obtained.[11] It is recommended to characterize the resulting crystals by methods such as melting point determination, X-ray diffraction (XRD), or differential scanning calorimetry (DSC) to ensure consistency between batches.
References
-
Crystallisation in pharmaceutical processes | BIA. (2022, December). Retrieved from [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
-
Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma. Retrieved from [Link]
-
Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. (2019, May 7). MDPI. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]
-
What is Cooling Crystallization? (2024, October 22). YouTube. Retrieved from [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved from [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022, December 5). ResearchGate. Retrieved from [Link]
-
Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. (2014, September 24). ACS Publications. Retrieved from [Link]
-
Understanding the Importance of Crystallization Processes. (2020, October 14). Contract Pharma. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023, June 19). MDPI. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
API Crystallization. Retrieved from [Link]
-
Classification of the crystallization tendency of active pharmaceutical ingredients (APIs) and nutraceuticals based on their nucleation and crystal growth behaviour in solution state. (2020, February 15). PubMed. Retrieved from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved from [Link]
-
How to Select the Best Solvent for Crystallization? (2020, October 14). YouTube. Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). White Rose Research Online. Retrieved from [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. PMC. Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC. Retrieved from [Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. (2011, June 15). PubMed. Retrieved from [Link]
-
The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. Department of Chemistry. Retrieved from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Retrieved from [Link]
-
Deprotonative Functionalization of the Difluoromethyl Group. (2020, October 22). ACS Publications. Retrieved from [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. (2020, December 15). PubMed. Retrieved from [Link]
-
Polymorphism In Molecular Crystals. ResearchGate. Retrieved from [Link]
-
Polymorphism in Molecular Crystals. (2010, January 1). Ben-Gurion University Research Portal. Retrieved from [Link]
-
6-Ethyl-2-(methylthio)pyrimidin-4-ol. PubChem. Retrieved from [Link]
-
Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. (2025, July 1). Lirias. Retrieved from [Link]
-
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine. Oakwood Chemical. Retrieved from [Link]
-
Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. (2001, November 15). PubMed. Retrieved from [Link]
-
Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 9. mdpi.com [mdpi.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bia.si [bia.si]
- 16. m.youtube.com [m.youtube.com]
- 17. web.mit.edu [web.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cris.bgu.ac.il [cris.bgu.ac.il]
- 21. syrris.com [syrris.com]
Technical Support Center: Solvent Optimization for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol Extraction
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered during the liquid-liquid extraction (LLE) of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol .
This highly functionalized intermediate—typically synthesized via the cyclocondensation of ethyl 4,4-difluoroacetoacetate with S-methylisothiourea—presents unique isolation challenges due to its pH-dependent tautomerism, amphiphilic nature, and oxidation-sensitive thioether moiety. Below, we troubleshoot the most common failure modes and provide a self-validating, scalable extraction protocol.
Section 1: Core Troubleshooting (pH & Partitioning)
Q: Why is my extraction yield consistently low when using standard Ethyl Acetate (EtOAc)/Water partitioning at pH 8–9? A: The root cause is the pH-dependent ionization driven by the molecule's tautomeric equilibrium. 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol exists in equilibrium with its pyrimidin-4(3H)-one lactam form .
The electron-withdrawing nature of the 6-difluoromethyl (-CHF₂) group significantly lowers the pKa of the lactam/hydroxyl proton compared to an unfunctionalized pyrimidine (dropping the pKa to approximately 6.5–7.5). At a basic pH of 8–9 (common after cyclocondensation), the molecule is deprotonated, forming a highly water-soluble anion that resists partitioning into the organic phase.
Actionable Solution: Adjust the aqueous phase to a mildly acidic pH (4.0–5.0) using a citric acid buffer before extraction. This ensures the molecule remains in its neutral, lipophilic state without crossing the threshold (pH < 2) where the pyrimidine nitrogen becomes protonated.
Fig 1: pH-dependent tautomeric partitioning logic for pyrimidin-4-ol extraction.
Q: How do I resolve persistent emulsion formation during the washing steps? A: Emulsions in pyrimidine extractions typically arise from the amphiphilic nature of the intermediate and the use of solvents with high partial water miscibility, such as EtOAc or Tetrahydrofuran (THF). EtOAc can dissolve up to 3.3% water, which encourages the formation of stable interfacial micro-droplets when mixed with functionalized heterocycles.
Actionable Solution: Transition the extraction solvent to . 2-MeTHF provides the excellent solvating power of an ether but features strictly limited water miscibility (<1.5%) and a cleaner phase boundary.
Fig 2: Troubleshooting workflow for resolving emulsions during pyrimidine extractions.
Section 2: Advanced Solvent Selection & Green Chemistry
Q: What are the best alternative solvents to Dichloromethane (DCM) for the scalable extraction of this intermediate? A: While DCM is highly effective for extracting neutral heterocycles, its toxicity, high volatility, and regulatory restrictions make it unsuitable for modern, scalable process chemistry . The optimal green alternatives are 2-MeTHF and Cyclopentyl methyl ether (CPME) . Both offer superior process mass intensity (PMI) and allow for direct telescoping into subsequent synthetic steps (e.g., cross-coupling or amination) without requiring energy-intensive solvent swaps.
Quantitative Solvent Comparison for Pyrimidine Extraction:
| Solvent | Boiling Point (°C) | Water Solubility ( g/100g ) | Process Suitability for Pyrimidines | EHS Profile (Green Chemistry) |
| DCM (Baseline) | 39.6 | 1.3 | Excellent extraction, poor scalability | Highly restricted, toxic |
| EtOAc | 77.1 | 8.3 | Prone to hydrolysis & emulsions | Acceptable, high VOC |
| 2-MeTHF | 80.2 | 1.5 | Superior phase separation, high yield | Recommended, bio-based |
| CPME | 106.0 | 1.1 | Best for high-temp telescoping | Recommended, low peroxide risk |
Section 3: Impurity Clearance & Stability
Q: I am observing sulfoxide impurities post-extraction. How can I prevent the oxidation of the 2-methylthio group? A: The 2-methylthio (-SCH₃) moiety is highly nucleophilic and susceptible to oxidation, forming sulfoxide or sulfone byproducts. This degradation is typically triggered by dissolved oxygen or trace peroxides present in ether-based extraction solvents.
Actionable Solution:
-
Solvent Verification: Always test 2-MeTHF or CPME for peroxides using potassium iodide (KI) indicator strips prior to use.
-
Antioxidant Wash: Incorporate a mild reducing wash (e.g., 10% aqueous sodium thiosulfate) during the extraction sequence. This neutralizes trace peroxides without affecting the difluoromethyl or pyrimidinol functional groups.
Section 4: Step-by-Step Optimized Extraction Protocol
This self-validating protocol utilizes 2-MeTHF and strict pH control to ensure high recovery and purity of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol.
Step 1: Quench & pH Adjustment (Causality: Tautomer Control) Cool the crude aqueous reaction mixture to 10°C. Slowly add 1M aqueous Citric Acid under vigorous stirring until the pH stabilizes between 4.5 and 5.0. Validation: Verify the pH with a calibrated pH meter; the solution should become visibly turbid as the neutral pyrimidinol precipitates/suspends.
Step 2: Primary Extraction (Causality: Phase Separation) Add 2-MeTHF (3 volumes relative to the aqueous phase). Agitate vigorously for 10 minutes, then allow the phases to settle for 15 minutes. Validation: The organic layer (2-MeTHF, specific gravity ~0.86) will cleanly separate as the top phase.
Step 3: Aqueous Wash / Peroxide Clearance (Causality: Thioether Protection) Separate the organic phase and wash with 1 volume of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Agitate for 5 minutes and separate. This protects the 2-methylthio group from peroxide-induced oxidation.
Step 4: Brine Wash (Causality: Emulsion Breaking & Drying) Wash the organic phase with 1 volume of saturated aqueous NaCl. Validation: This removes residual water from the 2-MeTHF layer and breaks any lingering micro-emulsions via the salting-out effect.
Step 5: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 150 mbar) to isolate the pure 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol as a solid.
References
-
Product Class 22: Other Diazinodiazines (Tautomerism in Pyrimidines). Science of Synthesis (Thieme Connect). URL:[Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions . Organic Process Research & Development (ACS Publications). URL:[Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? . ACS Sustainable Chemistry & Engineering (via NIH). URL:[Link]
-
Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions . RSC Advances (The Royal Society of Chemistry). URL:[Link]
1H and 13C NMR Spectra Validation for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol: A Comparative Guide
Executive Summary
In the landscape of drug discovery and development, nuclear magnetic resonance (NMR) spectroscopy remains the undisputed "gold standard" for structural hit-validation and purity assessment[1]. However, highly functionalized scaffolds—such as 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol —present unique analytical bottlenecks. The presence of a difluoromethyl (-CF₂H) group introduces complex hetero-nuclear spin-spin coupling (¹H-¹⁹F and ¹³C-¹⁹F) that severely degrades signal-to-noise (S/N) ratios and resolution on standard instrumentation.
As a Senior Application Scientist, I have designed this guide to objectively compare the traditional Standard 400 MHz NMR workflow against an Advanced 600 MHz ¹⁹F-Decoupled NMR workflow . By examining the causality behind experimental choices, this guide provides a self-validating framework to ensure absolute structural integrity and quantitative purity for fluorinated pyrimidine derivatives[2].
The Molecular Challenge: Causality in Analytical Design
To validate 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol, we must overcome three distinct structural challenges. Understanding the why behind the molecule's behavior dictates our analytical choices:
-
Heteronuclear Splitting (-CF₂H Group): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples strongly to the geminal proton (²J{HF} ≈ 54 Hz) and the adjacent carbon (¹J{CF} ≈ 240 Hz). On a standard 400 MHz instrument, this splits the ¹³C signal into a massive triplet that often disappears into the baseline noise, making standard ¹³C NMR inadequate for definitive validation.
-
Lactam-Lactim Tautomerism: The pyrimidin-4-ol core exists in equilibrium with its pyrimidin-4(3H)-one tautomer. In non-polar solvents, intermediate proton exchange rates cause severe line broadening.
-
Solvent Masking (-SCH₃ Group): The methylthio protons resonate at approximately 2.50 ppm, which perfectly overlaps with the residual solvent pentet of DMSO-d₆ (2.50 ppm). This requires orthogonal 2D techniques to validate.
Workflow Comparison: Standard vs. Advanced Methodologies
The following diagram maps the operational logic comparing the standard alternative against the advanced product workflow.
Analytical workflow comparing standard NMR against advanced 19F-decoupled NMR methodologies.
Performance Comparison
While standard 400 MHz NMR is sufficient for simple aliphatic molecules, it fails to provide the atomic-level insights required for complex fluorinated interactions[3]. The Advanced 600 MHz Workflow utilizes a CryoProbe and active ¹⁹F-decoupling to collapse complex multiplets into sharp singlets. This not only proves the regiochemistry but dramatically accelerates acquisition time by concentrating the signal intensity into a single peak.
Quantitative Data Comparison
The tables below summarize the expected spectral performance and chemical shifts, demonstrating the objective superiority of the advanced decoupling method.
Table 1: ¹H NMR Performance (DMSO-d₆, 298K)
| Structural Moiety | Expected Shift (δ) | Standard 400 MHz (Alternative) | Advanced 600 MHz ¹H{¹⁹F} (Product) |
| -CF₂H | ~6.80 ppm | Triplet (J ≈ 54 Hz), low intensity | Sharp Singlet , high intensity |
| Pyrimidine H5 | ~6.35 ppm | Singlet (Often overlaps with impurities) | Resolved Singlet , clear baseline |
| -SCH₃ | ~2.50 ppm | Singlet (Masked by DMSO solvent peak) | Resolved via 2D ¹H-¹³C HSQC |
| -OH / -NH | ~12.5 ppm | Broad Singlet (Exchangeable) | Broad Singlet (Exchangeable) |
Table 2: ¹³C NMR Performance (DMSO-d₆, 298K)
| Structural Moiety | Expected Shift (δ) | Standard 400 MHz (Alternative) | Advanced 600 MHz ¹³C{¹⁹F} (Product) |
| -CF₂H (C6) | ~113.0 ppm | Triplet (J ≈ 240 Hz), lost in noise | Sharp Singlet , >5x S/N ratio |
| Pyrimidine C6 | ~160.0 ppm | Triplet (J ≈ 25 Hz) | Sharp Singlet |
| Pyrimidine C2 | ~165.0 ppm | Singlet | Singlet |
| Pyrimidine C4 | ~162.0 ppm | Singlet | Singlet |
| Pyrimidine C5 | ~105.0 ppm | Singlet | Singlet |
| -SCH₃ | ~13.5 ppm | Singlet | Singlet |
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system—meaning the experiment inherently proves its own accuracy without relying on external assumptions. The ability to rapidly validate ligand structures using these dynamic NMR techniques is indispensable in modern drug discovery[4].
Logical mapping of structural moieties to their corresponding NMR validation strategies.
Step-by-Step Methodology
Step 1: Sample Preparation (The Causality of Solvent Choice)
-
Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D).
-
Causality: Non-polar solvents (like CDCl₃) fail to lock the lactam-lactim tautomerism, causing intermediate exchange rates that broaden the spectrum. DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing the tautomeric equilibrium and allowing the exchangeable -OH/-NH proton to be observed distinctly at ~12.5 ppm.
Step 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe capable of triple resonance (¹H/¹³C/¹⁹F). Tune the probe to all three frequencies.
-
Causality: Precise tuning ensures maximum power transfer for the decoupling pulses[5]. Rigorous gradient shimming to a line width of <1.0 Hz is critical because the -SCH₃ singlet (~2.50 ppm) overlaps heavily with the residual DMSO-d₅ pentet. Poor shimming will irreversibly merge these signals.
Step 3: Self-Validating ¹H and ¹H{¹⁹F} Acquisition
-
Action: Acquire a standard ¹H spectrum (ns=16, d1=2s). Immediately follow with a ¹H{¹⁹F} decoupled spectrum.
-
Causality: This creates a self-validating loop. The -CF₂H proton naturally appears as a wide triplet. If the triplet collapses into a sharp singlet upon ¹⁹F irradiation, it definitively proves the splitting is due to the geminal fluorines and not a co-eluting impurity or an unexpected structural isomer.
Step 4: Inverse-Gated ¹³C{¹⁹F} Acquisition
-
Action: Acquire the ¹³C spectrum using an inverse-gated ¹⁹F decoupling sequence (ns=512, d1=5s).
-
Causality: Continuous decoupling of ¹⁹F during ¹³C acquisition causes the Nuclear Overhauser Effect (NOE), which artificially inflates the intensity of the carbon signals attached to fluorine. By utilizing inverse-gating (turning the decoupler off during the relaxation delay), we eliminate the J-coupling without building up NOE, ensuring the integrals remain quantitatively reliable for absolute purity assessment.
Step 5: 2D ¹H-¹³C HSQC Validation
-
Action: Acquire a 2D HSQC spectrum to correlate proton and carbon shifts.
-
Causality: Because the -SCH₃ proton signal is masked by the DMSO solvent peak, 1D ¹H NMR cannot reliably integrate it. The HSQC resolves this by separating the signals in the carbon dimension (the -SCH₃ carbon appears at ~13.5 ppm, far away from the DMSO carbon at 39.5 ppm), definitively proving the presence of the methylthio group.
Conclusion
For highly functionalized molecules like 6-(difluoromethyl)-2-(methylthio)pyrimidin-4-ol, standard 400 MHz NMR methods yield ambiguous data marred by heavy J-coupling and solvent overlap. By adopting an Advanced 600 MHz ¹⁹F-Decoupled Workflow , researchers can leverage self-validating protocols to collapse complex multiplets, dramatically increase signal-to-noise ratios, and achieve absolute structural certainty. This approach not only prevents false positives in hit-validation but ensures the highest standard of quality control in downstream drug development.
References
-
NMR as a “Gold Standard” Method in Drug Design and Discovery National Institutes of Health (NIH) / PMC[Link]
-
Perspectives on NMR in drug discovery: a technique comes of age National Institutes of Health (NIH) / PMC[Link]
-
NMR in drug discovery: A practical guide to identification and validation of ligands interacting with biological macromolecules ResearchGate[Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery MDPI[Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Taylor & Francis Online[Link]
Sources
HPLC method development and validation for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
Advanced HPLC Method Development and Validation for 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol: A Comparative Guide
As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly functionalized pyrimidines requires moving beyond trial-and-error. The molecule 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol presents a triad of chromatographic challenges:
-
Lactam-Lactim Tautomerism: The 4-hydroxyl group dynamically interconverts with the pyrimidin-4(3H)-one form, causing severe peak broadening at neutral pH.
-
Fluorinated Lipophilicity: The 6-difluoromethyl (-CHF₂) group demands specific stationary phase interactions beyond standard hydrophobic retention[1].
-
Oxidative Susceptibility: The 2-methylthio (-SCH₃) group is highly prone to oxidation, requiring a method capable of resolving the parent API from its sulfoxide and sulfone degradants.
This guide objectively compares column chemistries to overcome these challenges and provides a self-validating, step-by-step protocol aligned with the latest[2].
Part 1: Column Chemistry Comparison & Mechanistic Selection
To establish a baseline, we must compare the performance of standard reversed-phase columns against specialized chemistries. The goal is to achieve a symmetrical peak for the tautomeric API while maintaining baseline resolution ( Rs>2.0 ) from polar oxidative degradants.
The Alternatives:
-
Standard C18: Relies exclusively on dispersive hydrophobic interactions. It struggles to differentiate the fluorinated parent from its degradation products, often resulting in co-elution.
-
Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. This prevents phase collapse in highly aqueous conditions and shields residual silanols, slightly improving the peak shape of the polar tautomeric center.
-
Pentafluorophenyl (PFP): The optimal choice. PFP phases offer multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, and hydrogen bonding. The fluorine-fluorine interactions between the PFP phase and the analyte's -CHF₂ group provide superior selectivity[3]. Furthermore, the strong dipole-dipole interactions perfectly resolve the -SCH₃ group from its oxidized sulfoxide (-S(O)CH₃) counterpart.
Quantitative Performance Data
Table 1: Comparative Chromatographic Performance (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile, 70:30 v/v)
| Column Chemistry (150 x 4.6 mm, 3 µm) | Retention Time (min) | Tailing Factor ( As ) | Resolution ( Rs ) API vs. Sulfoxide | Overall Suitability |
| Standard C18 | 4.2 | 1.65 | 1.4 | Sub-optimal (Peak tailing, poor resolution) |
| Polar-Embedded C18 | 3.8 | 1.20 | 1.8 | Acceptable (Good peak shape, marginal resolution) |
| PFP (Pentafluorophenyl) | 5.1 | 1.05 | 3.2 | Optimal (Sharp peaks, excellent selectivity) |
Mechanistic Mobile Phase Optimization: To suppress the lactam-lactim tautomerism, the mobile phase pH must be strictly controlled. Operating at an acidic pH (~2.7) using 0.1% Formic Acid locks the tautomeric equilibrium, yielding a sharp, symmetrical peak ( As<1.1 ). Formic acid is chosen over Trifluoroacetic acid (TFA) to ensure the method remains fully compatible with LC-MS for peak purity verification[1].
Part 2: Stability-Indicating Experimental Workflow
A trustworthy analytical method must be a self-validating system. By subjecting the compound to forced degradation, we prove the PFP column's ability to resolve the API from all generated impurities, ensuring the method is truly stability-indicating.
Forced degradation workflow for stability-indicating HPLC method development.
Part 3: ICH Q2(R2) Method Validation Protocol
To guarantee trustworthiness, the following step-by-step protocol incorporates System Suitability Testing (SST) and Peak Purity Angle analysis as mandatory gatekeepers before any quantitative data is accepted, aligning directly with [2].
Step 1: System Suitability Testing (SST)
-
Preparation: Prepare a standard solution of the API at 50 µg/mL in the mobile phase.
-
Execution: Inject the standard solution six consecutive times.
-
Self-Validating Criteria: The system is only deemed suitable if the %RSD of the peak area is ≤2.0% , the tailing factor ( As ) is ≤1.5 , and theoretical plates ( N ) are >2000 . This confirms the tautomeric state is stable and the column is primed.
Step 2: Specificity & Forced Degradation
-
Execution: Expose 1 mg/mL API solutions to the following stress conditions:
-
Oxidation: 3% H2O2 at room temperature for 2 hours.
-
Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 4 hours (neutralize before injection).
-
Thermal/Photolytic: 105°C for 24 hours and UV light (200 Watt-hours/m²).
-
-
Analysis: Inject the stressed samples using a Photodiode Array (PDA) detector.
-
Self-Validating Criteria: The PDA software must calculate a Peak Purity Angle < Peak Purity Threshold for the main API peak. This proves mathematically that no oxidative degradants or hydrolysis products are co-eluting with the parent compound[4].
Step 3: Linearity and Range
-
Execution: Prepare a minimum of five calibration standards ranging from the Limit of Quantitation (LOQ, ~0.5 µg/mL) up to 120% of the target analytical concentration (e.g., 60 µg/mL).
-
Analysis: Plot peak area versus concentration and perform linear regression analysis.
-
Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant.
Step 4: Accuracy (Recovery)
-
Execution: Spike known amounts of the API into a synthetic placebo matrix at three concentration levels: 50%, 100%, and 150% of the nominal concentration. Prepare three distinct replicates per level (9 determinations total).
-
Criteria: The calculated mean recovery across all levels must fall strictly between 98.0% and 102.0%.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Execution (Repeatability): A single analyst prepares and injects six independent sample preparations at the 100% concentration level on Day 1.
-
Execution (Intermediate Precision): A second analyst repeats the exact preparation on Day 2, utilizing a different HPLC system and a different lot of the PFP column.
-
Criteria: The overall %RSD for the assay across all 12 samples must be ≤2.0% .
Step 6: Robustness
-
Execution: Deliberately introduce small, controlled variations to the optimized method parameters:
-
Flow rate: 1.0±0.1 mL/min
-
Column temperature: 30±5 °C
-
Mobile phase composition: ±2% organic modifier (Acetonitrile)
-
-
Criteria: The System Suitability parameters (Resolution ≥2.0 , Tailing ≤1.5 ) must remain unaffected, proving the method's resilience in a high-throughput QC environment.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. ICH Official Guidelines. [Link]
-
Mattos, A. C., Khalil, N. M., & Mainardes, R. M. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences (SciELO).[Link]
-
Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile By Liquid Chromatography. IOSR Journal of Pharmacy.[Link]
Sources
A Comparative Guide to the Spectrophotometric Determination of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly influences its safety and efficacy. For novel heterocyclic compounds like 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, a substituted pyrimidine derivative with potential therapeutic applications, establishing a robust, reliable, and efficient analytical method for purity determination is a foundational step in the quality control pipeline.
This guide provides an in-depth comparison of the spectrophotometric method for determining the purity of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol against other established analytical techniques. As a Senior Application Scientist, the narrative herein is built on the pillars of technical accuracy, field-proven insights, and rigorous scientific validation, explaining not just the "how" but the critical "why" behind each experimental choice.
Principle of UV-Vis Spectrophotometry for Purity Analysis
UV-Visible spectrophotometry is a widely used analytical technique in pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness.[1][2] The method is predicated on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The pyrimidine ring system inherent in 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol constitutes a chromophore—a part of the molecule responsible for absorbing UV or visible light.[3] This intrinsic property allows for its direct quantification. The purity of a sample can be determined by preparing a solution of a known concentration and measuring its absorbance at the wavelength of maximum absorbance (λmax). Any deviation from the expected absorbance of a pure reference standard can indicate the presence of impurities, provided those impurities do not absorb at the same wavelength.
Spectrophotometric Method Development: A Step-by-Step Protocol
The development of a robust spectrophotometric method requires careful optimization of several parameters. Each choice is critical for ensuring the accuracy and reliability of the results.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric purity determination.
Step 1: Solvent Selection
Causality: The choice of solvent is paramount. An ideal solvent must dissolve the analyte completely and be transparent (i.e., have minimal absorbance) in the wavelength range of interest to avoid spectral interference. For pyrimidine derivatives, polar solvents like methanol or acetonitrile are often suitable.[4]
-
Protocol:
-
Test the solubility of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol in various analytical grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Water).
-
Select a solvent that provides good solubility and has a UV cutoff wavelength well below the expected λmax of the analyte. Methanol is often a good starting point.
-
Record the UV spectrum of the chosen solvent alone (as a blank) to ensure no significant absorbance between 200-400 nm.
-
Step 2: Determination of Wavelength of Maximum Absorbance (λmax)
Causality: Analysis at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength calibration, thereby enhancing the precision of the measurement.[3]
-
Protocol:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the selected solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200 to 400 nm against a solvent blank.[5]
-
The wavelength at which the highest absorbance is recorded is the λmax. For a similar pyrimidine derivative, the λmax was found to be 275 nm, which can serve as a starting point for this analysis.[6]
-
Step 3: Preparation of Standard Solutions and Calibration Curve
Causality: A calibration curve is essential to establish the linear relationship between absorbance and concentration as dictated by the Beer-Lambert law. This relationship is then used to determine the concentration of the unknown sample. The International Conference on Harmonisation (ICH) guidelines recommend a minimum of five concentrations to establish linearity.[7]
-
Protocol:
-
Stock Solution: Accurately weigh about 100 mg of the 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to get a concentration of 1000 µg/mL.[4]
-
Working Standards: From the stock solution, prepare a series of at least five dilutions. For example, prepare concentrations ranging from 5 to 25 µg/mL.
-
Measurement: Measure the absorbance of each working standard at the predetermined λmax.
-
Plot: Plot a graph of absorbance versus concentration. A linear plot passing through the origin is expected. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.
-
Step 4: Analysis of the Test Sample
Causality: The sample solution must be prepared in the same manner as the standards to ensure consistency and must be diluted to fall within the linear range of the calibration curve for an accurate measurement.
-
Protocol:
-
Accurately weigh a quantity of the 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol test sample and prepare a stock solution of the same concentration as the reference standard (1000 µg/mL).
-
Dilute this solution to a concentration that is expected to fall within the middle of the established linear range (e.g., 15 µg/mL).
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of the analyte in the sample solution using the regression equation from the calibration curve.
-
Calculate the purity of the sample using the following formula: Purity (%) = (Measured Concentration / Theoretical Concentration) × 100
-
Method Validation: Ensuring Trustworthiness
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] The validation parameters are based on the ICH Q2(R2) guidelines.[9][10][11]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is only from the analyte of interest. Assessed by comparing the analyte's spectrum with that of a placebo or known impurities.[9] | No interference from excipients or impurities at the λmax of the analyte. |
| Linearity | Confirms a proportional relationship between concentration and absorbance.[6] | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of the test results to the true value. Determined by recovery studies on spiked samples.[9] | 98.0% to 102.0% recovery. |
| Precision | Measures the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
Comparison with Alternative Analytical Techniques
While UV-Vis spectrophotometry is a valuable tool, it is essential to understand its performance relative to other analytical methods used for purity determination in the pharmaceutical industry.[12]
Caption: Comparison of key analytical method performance parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[12] It physically separates the main compound from its impurities before detection.
-
Advantages over Spectrophotometry:
-
High Specificity: Capable of separating and quantifying structurally similar impurities and degradation products.[13]
-
Greater Sensitivity: Can detect impurities at much lower levels.
-
-
Disadvantages:
-
Higher cost of instrumentation and solvents.
-
Longer analysis times per sample.
-
More complex method development.[14]
-
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents or volatile impurities that would not be detected by UV-Vis.[12]
-
Advantages over Spectrophotometry:
-
Orthogonal Information: Provides data on a different class of impurities (volatile).
-
High Efficiency: Excellent separation power for volatile compounds.[15]
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds like many APIs.
-
Derivatization may be required to increase volatility, adding complexity.[16]
-
Titrimetry
Titrimetry is a classical chemical analysis method that determines the concentration of an analyte through a controlled reaction with a reagent of known concentration.[17]
-
Advantages over Spectrophotometry:
-
Disadvantages:
-
Low Specificity: Any impurity that can react with the titrant will interfere with the result, leading to an overestimation of purity.[18]
-
Low Sensitivity: Not suitable for detecting trace-level impurities.
-
Conclusion
The spectrophotometric determination of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol purity is a rapid, cost-effective, and straightforward method suitable for routine quality control, particularly for assaying the bulk substance where impurity levels are expected to be low. Its primary limitation is its lack of specificity; it cannot distinguish between the API and any impurities that absorb light at the same wavelength.
For this reason, while UV-Vis spectrophotometry serves as an excellent tool for quantitative assay, it should be complemented by a high-specificity method like HPLC. A comprehensive quality control strategy would employ HPLC for impurity profiling and stability studies, while leveraging the speed and simplicity of UV-Vis spectrophotometry for routine batch release assays, creating a system that is both robust and efficient.
References
-
HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Available from: [Link]
-
Laboratory Equipment. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Available from: [Link]
-
ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available from: [Link]
-
Agilent. (n.d.). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry. Available from: [Link]
-
Technologynetworks.com. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
-
Palmer, P. R. (2023, March 21). Understanding the Fundamentals of Titrimetric Analysis. Available from: [Link]
-
Longdom Publishing. (2023, January 25). Titrimetry: An Essential Technique in Pharmaceutical Quality Control. Available from: [Link]
-
IntechOpen. (2023, January 5). Spectrophotometric/Titrimetric Drug Analysis. Available from: [Link]
-
Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Available from: [Link]
-
PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Celsis. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]
-
Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
ResearchGate. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric/Titrimetric Drug Analysis | IntechOpen [intechopen.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. paulrpalmer.com [paulrpalmer.com]
- 18. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
